N-Methyl-p-toluamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIOOTTWDRFBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171465 | |
| Record name | N-Methyl-p-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-11-1 | |
| Record name | N-Methyl-p-toluamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-p-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl-p-toluamide chemical properties and structure
An In-depth Technical Guide to N-Methyl-p-toluamide: Chemical Properties and Structure
Introduction
This compound, also known as N,4-dimethylbenzamide, is a member of the substituted benzamide class of organic compounds. Its structure is characterized by a central benzene ring substituted with a methyl group and an N-methylcarboxamide group at the para (1,4) positions. While its close structural analog, N,N-diethyl-m-toluamide (DEET), is renowned as an insect repellent[1][2], this compound serves as a valuable molecule for research in medicinal chemistry, materials science, and synthetic organic chemistry. Its specific substitution pattern offers a unique scaffold for derivatization and property tuning.
This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical and structural properties. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work. We will delve into its molecular identity, synthetic pathways, spectroscopic signature, physicochemical properties, and safety considerations, grounding the discussion in established chemical principles and available data.
Molecular Structure and Identification
The unambiguous identification of a chemical compound is paramount for scientific rigor. This compound's identity is established through its unique structural arrangement and is cataloged under various chemical identifiers.
The core structure consists of a p-toluic acid backbone where the carboxylic acid hydroxyl group is replaced by a methylamino group. This secondary amide linkage is a key determinant of its chemical behavior.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N,4-dimethylbenzamide | PubChem[3] |
| CAS Number | 18370-11-1 | PubChem[3] |
| Molecular Formula | C₉H₁₁NO | PubChem[3], NIST[4] |
| Molecular Weight | 149.19 g/mol | PubChem[3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | ChemSpider[5] |
| InChI | InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | PubChem[3], NIST[4] |
| InChIKey | FZIOOTTWDRFBKU-UHFFFAOYSA-N | PubChem[3], NIST[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through standard amidation reactions. A robust and widely applicable method involves the conversion of p-toluic acid into a more reactive acyl chloride intermediate, which is subsequently reacted with methylamine. This two-step, one-pot synthesis is efficient and scalable.
The causality behind this experimental choice lies in the need to activate the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride with a reagent like thionyl chloride or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The final step often includes a mild base to neutralize the HCl byproduct generated during the reaction.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from p-Toluic Acid
This protocol describes a representative laboratory-scale synthesis. Every step is designed to ensure reaction completion and facilitate purification.
-
Acid Chloride Formation (Activation):
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) either neat or in an inert solvent (e.g., dichloromethane, DCM).
-
Rationale: An excess of thionyl chloride ensures complete conversion of the carboxylic acid and drives the reaction forward. The byproducts (SO₂ and HCl) are gaseous and can be removed easily.
-
Gently heat the mixture to reflux (approx. 40-60 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.
-
-
Amidation Reaction:
-
Dissolve the crude p-toluoyl chloride intermediate in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes side-product formation.
-
Slowly add a solution of methylamine (2.0 eq, e.g., as a 40% solution in water or 2.0 M in THF) dropwise with vigorous stirring. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl formed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any unreacted p-toluic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a pure crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of this compound. The data presented below are based on a combination of experimental data from spectral databases and predictions from established chemical principles.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Characteristic Signal / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.2-7.7 ppm (two doublets, AA'BB' system) |
| N-H Proton | ~6.0-6.5 ppm (broad singlet or quartet, depends on solvent) | |
| N-Methyl Protons | ~2.9 ppm (doublet, J ≈ 5 Hz) | |
| Aryl-Methyl Protons | ~2.4 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon | ~168 ppm |
| Aromatic Carbons | ~127-142 ppm (4 signals expected) | |
| N-Methyl Carbon | ~27 ppm | |
| Aryl-Methyl Carbon | ~21 ppm | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (sharp, secondary amide) |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| C=O Stretch (Amide I) | ~1640 cm⁻¹ (strong) | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 149 |
| Base Peak | m/z 119 ([M - CH₂NH]⁺ or [M - NHCH₃]⁺) |
| | Other Fragments | m/z 91 ([C₇H₇]⁺, tropylium ion) |
Note: NMR chemical shifts (ppm) are referenced to TMS and can vary based on solvent and concentration.
The mass spectrum available from the NIST WebBook shows a prominent molecular ion peak at m/z 149, confirming the molecular weight.[4] The base peak at m/z 119 corresponds to the characteristic loss of the N-methylamino group, resulting in the stable p-toluoyl cation.[4] The IR spectrum from NIST shows characteristic amide absorptions, including the C=O stretch.[6]
Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental settings, including its solubility and physical state. While comprehensive experimental data is limited, computed properties provide valuable estimates.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source / Notes |
|---|---|---|
| Physical State | Solid | Based on related amides[7][8] |
| Molecular Weight | 149.19 g/mol | Computed by PubChem[3] |
| Topological Polar Surface Area | 29.1 Ų | Computed by PubChem[3] |
| XLogP3 | 1.2 | Computed by PubChem[3] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[3] |
| Rotatable Bond Count | 1 | Computed by PubChem[3] |
| Solubility | Insoluble in water | Inferred from structure and related compounds[9] |
| | Soluble in organic solvents | Expected behavior (e.g., DCM, Ethyl Acetate, Alcohols) |
Chemical Reactivity and Stability
This compound's reactivity is primarily governed by the secondary amide functional group.
-
Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions via hydrolysis to yield p-toluic acid and methylamine. This reaction typically requires harsh conditions, such as heating with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).
-
Reduction: The amide can be reduced to the corresponding secondary amine, N-benzyl-N-methylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Stability: The compound is generally stable under normal laboratory conditions.[7]
-
Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or hydrolysis.[7]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
-
Hazard Classification: According to GHS information provided to the ECHA C&L Inventory, the compound is classified as Acute Toxicity 4, with the hazard statement H302: "Harmful if swallowed".[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound. For specific applications, it is always recommended to consult primary literature and perform thorough risk assessments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. berriencounty.org [berriencounty.org]
- 9. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to N-Methyl-p-toluamide (CAS 18370-11-1)
This technical guide provides a comprehensive overview of N-Methyl-p-toluamide, a chemical compound with the CAS number 18370-11-1. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical techniques, potential applications, and safety protocols. The information herein is synthesized from authoritative sources to ensure scientific accuracy and practical relevance.
Compound Identification and Physicochemical Profile
This compound, also known as N,4-Dimethylbenzamide, is an organic compound belonging to the amide family.[1][2] Its core structure consists of a benzene ring substituted with a methyl group and an N-methylamido group at the para (1,4) positions.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 18370-11-1 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [1][3][4] |
| Molecular Weight | 149.19 g/mol | [1][3][5] |
| IUPAC Name | N,4-dimethylbenzamide | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [1] |
| InChI Key | FZIOOTTWDRFBKU-UHFFFAOYSA-N | [3][4][6] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its application in experimental and industrial settings.
| Property | Value | Source |
| Boiling Point | 293.2°C at 760 mmHg | [2] |
| Density | 1.021 g/cm³ | [2] |
| Flash Point | 168.3°C | [2] |
| Vapor Pressure | 0.00175 mmHg at 25°C | [2] |
| Refractive Index | 1.524 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| logP (Octanol/Water Partition) | 1.74550 | [2] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the formation of an amide bond between a p-toluic acid derivative and methylamine. A common and efficient laboratory-scale method is the conversion of p-toluic acid to its more reactive acyl chloride derivative, p-toluoyl chloride, followed by amidation.
General Synthesis Pathway
The reaction proceeds in two main steps:
-
Activation of Carboxylic Acid : p-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form p-toluoyl chloride. This step is crucial as the acyl chloride is significantly more electrophilic than the corresponding carboxylic acid.
-
Amidation : The resulting p-toluoyl chloride is then reacted with methylamine (CH₃NH₂). The nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product, this compound, and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl formed.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example for laboratory synthesis.
Materials:
-
p-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% solution in water or 2.0 M in THF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, separatory funnel.
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, dissolve p-toluic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution via a dropping funnel.
-
Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude p-toluoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude p-toluoyl chloride in fresh DCM and cool the flask in an ice bath (0°C).
-
Slowly add methylamine solution (2.2 equivalents) to the stirred solution. An exothermic reaction will occur, and a precipitate (methylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), 10% NaOH solution (to remove unreacted p-toluic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Analytical Methodologies
Accurate identification and quantification are essential for research and quality control. While specific methods for this compound are not extensively published, standard techniques used for its structural analogs, such as N,N-diethyl-m-toluamide (DEET), are directly applicable.[7][8]
Chromatographic and Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. The compound is first separated on a capillary column (e.g., HP-5MS) and then ionized (typically by electron impact), yielding a unique mass spectrum that serves as a molecular fingerprint.[7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection can be achieved using a UV detector, as the aromatic ring provides strong chromophores.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include a C=O stretch for the amide (~1630-1680 cm⁻¹) and an N-H stretch for the secondary amide (~3300 cm⁻¹).[4][10]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 18370-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
A Spectroscopic Guide to N-Methyl-p-toluamide: Elucidating Molecular Structure through NMR, IR, and MS
This technical guide provides an in-depth analysis of the spectroscopic data for N-Methyl-p-toluamide (also known as N,4-dimethylbenzamide), a compound of interest in chemical synthesis and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and quality control. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a secondary amide characterized by a p-substituted aromatic ring.[1][2][3] The structural features—an N-methyl group, a carbonyl group, a benzene ring, and a p-methyl group—each produce distinct and predictable signals in various spectroscopic analyses. This guide will dissect these signals to build a comprehensive and validated structural profile of the molecule.
Molecular Structure:
References
N-Methyl-p-toluamide: A Versatile Ortho-Directed Metalation and Benzylic Functionalization Reagent in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: N-Methyl-p-toluamide, a readily available and structurally simple amide, has emerged as a powerful and versatile building block in contemporary organic synthesis. Its utility extends far beyond its apparent simplicity, primarily due to the potent directing capabilities of the N-methylamido group in ortho-lithiation reactions and the reactivity of its benzylic methyl group. This guide provides a detailed exploration of the core synthetic transformations enabled by this compound, focusing on the mechanistic principles, practical experimental protocols, and applications in the synthesis of complex molecular targets. We will delve into directed ortho-metalation (DoM) and benzylic functionalization strategies, offering field-proven insights to enable researchers to effectively harness the synthetic potential of this reagent.
Introduction and Physicochemical Profile
This compound, systematically named N,4-dimethylbenzamide, belongs to the class of tertiary benzamides. The core of its synthetic utility lies in the electronic and steric properties of the N-methylamido group (-C(O)N(H)CH₃). This group is a powerful directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho position on the aromatic ring with high regioselectivity. This predictable reactivity provides a reliable entry point for the synthesis of highly substituted aromatic compounds.
Furthermore, the p-methyl (benzylic) group offers an additional reactive handle, susceptible to oxidation, halogenation, and other transformations, allowing for sequential or orthogonal functionalization strategies. This dual reactivity makes this compound a highly valuable and cost-effective starting material for multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 611-63-2 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 101-104 °C | |
| Boiling Point | 285.5 °C (at 760 mmHg) | |
| Solubility | Soluble in methanol, ethanol, diethyl ether, and hot water. |
Core Synthetic Transformation: Directed ortho-Metalation (DoM)
The cornerstone of this compound's utility is its role as a substrate in directed ortho-metalation (DoM) reactions. The N-methylamido group acts as a powerful directing group, coordinating to an organolithium base (typically n-BuLi or sec-BuLi) and directing deprotonation to the sterically accessible C2 position. This process generates a transient aryllithium species that can be trapped with a wide variety of electrophiles to install a diverse range of functional groups.
Mechanism: The reaction proceeds via a pre-lithiation complex where the lithium atom of the alkyllithium base coordinates to the carbonyl oxygen of the amide. This coordination acidifies the protons at the ortho positions (C2 and C6) and positions the alkyl group of the base in close proximity, facilitating a kinetically controlled deprotonation at the C2 position.
Caption: Directed ortho-Metalation (DoM) workflow of this compound.
Experimental Protocol: Synthesis of 2-Iodo-N,4-dimethylbenzamide
This protocol demonstrates a typical DoM reaction followed by electrophilic quench with iodine. This transformation is a key step in the synthesis of various pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂) (1.5 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) and stir until all solids have dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and add EtOAc.
-
Extraction: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Iodo-N,4-dimethylbenzamide.
Core Synthetic Transformation: Benzylic Functionalization
The methyl group at the C4 position provides a second, orthogonal site for functionalization. This benzylic position can be readily oxidized or halogenated to introduce new reactive handles, which can then be elaborated into a variety of other functional groups.
Protocol: Benzylic Bromination to N-Methyl-4-(bromomethyl)benzamide
Benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions is a standard and effective method for activating the methyl group. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), and CCl₄.
-
Reflux: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. A precipitate of succinimide will form.
-
Filtration: Filter the mixture to remove the succinimide solid and wash the solid with a small amount of CCl₄.
-
Work-up: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-methyl-4-(bromomethyl)benzamide can often be used directly in the next step or purified by recrystallization (e.g., from hexanes/ethyl acetate).
Caption: Functionalization pathway via benzylic bromination of this compound.
Application in Target-Oriented Synthesis
The synthetic utility of this compound is best illustrated by its application in the synthesis of complex molecules. For example, it has been employed as a key starting material in the synthesis of various biologically active compounds and pharmaceutical agents where a substituted benzamide moiety is a core structural feature. The ability to functionalize the molecule at two distinct positions (ortho to the amide and at the benzylic site) provides a powerful platform for building molecular complexity in a controlled and predictable manner.
Safety, Handling, and Spectroscopic Data
Safety and Handling:
-
This compound is an irritant. Avoid contact with eyes, skin, and clothing.
-
It is harmful if swallowed or inhaled.
-
Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Table 2: Spectroscopic Characterization Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 (d, 2H, Ar-H), δ ~7.2 (d, 2H, Ar-H), δ ~6.1 (br s, 1H, N-H), δ ~3.0 (d, 3H, N-CH₃), δ ~2.4 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), δ ~142 (Ar-C), δ ~135 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~27 (N-CH₃), δ ~21 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |
Conclusion
This compound is a deceptively simple molecule that offers profound strategic advantages in organic synthesis. Its reliability in directed ortho-metalation reactions provides a robust method for constructing ortho-substituted benzamides, while the reactivity of its benzylic methyl group opens avenues for further elaboration. The commercial availability and straightforward reactivity of this compound ensure its continued role as a valuable building block for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Understanding the core principles of its reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.
N-Methyl-p-toluamide: A Versatile and Unexploited Scaffold for Modern Medicinal Chemistry
Abstract
N-Methyl-p-toluamide is a simple aromatic amide, structurally characterized by a p-tolyl group linked to a secondary N-methylamide. While its isomer, N,N-diethyl-m-toluamide (DEET), is globally recognized as a potent insect repellent, this compound remains largely unexplored within the domain of medicinal chemistry. This technical guide posits that the inherent structural and physicochemical properties of this compound make it an exemplary, yet underutilized, scaffold for fragment-based drug discovery and lead optimization. By analyzing its synthetic tractability, key derivatization points, and drawing functional parallels from extensively studied analogs, we delineate a strategic roadmap for its application in developing novel therapeutics. This document provides researchers, scientists, and drug development professionals with foundational knowledge, actionable experimental protocols, and a conceptual framework for leveraging the this compound core to address contemporary therapeutic challenges, particularly in neurology and infectious diseases.
Introduction: The Toluamide Scaffold and the Strategic Value of N-Methylation
The discovery of novel molecular scaffolds is a cornerstone of medicinal chemistry, essential for expanding the chemical space available for targeting challenging biological entities.[1] Simple, low-molecular-weight compounds that are synthetically accessible and possess vectors for chemical modification are ideal starting points. This compound fits this profile perfectly.
Physicochemical Profile of this compound
This compound (NMPT) is a crystalline solid at standard conditions. Its fundamental properties, summarized in Table 1, reveal a molecule with characteristics favorable for drug development, including a low molecular weight and a balanced lipophilicity, suggesting good potential for oral bioavailability according to Lipinski's Rule of Five.
| Property | Value | Source |
| CAS Number | 18370-11-1 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| XLogP3-AA (LogP) | 1.6 | [3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [3] |
Table 1: Core Physicochemical Properties of this compound.
Lessons from a Famous Isomer: N,N-Diethyl-m-toluamide (DEET)
The immense success of DEET as an insect repellent provides a compelling rationale for exploring the broader toluamide chemical space. While its repellent activity is its primary application, the underlying pharmacology offers valuable insights. DEET's mode of action is complex and not fully elucidated, but it is known to interact with insect olfactory receptors and has been shown to be a weak acetylcholinesterase inhibitor.[4] More significantly, studies have provided direct evidence that DEET targets octopaminergic nerve pathways in insects, inducing neuroexcitation.[5][6] Octopamine receptors are invertebrate homologs of vertebrate adrenergic receptors, suggesting that the toluamide scaffold has the inherent potential to modulate G-protein coupled receptors (GPCRs) and other neurological targets.
The "Magic Methyl": Significance of the N-Methyl Group
The substitution of a methyl group for a hydrogen on an amide nitrogen (N-methylation) is a critical strategic tool in medicinal chemistry.[7] This seemingly minor modification can have profound effects on a molecule's biological activity and pharmacokinetic profile.
Key advantages of N-methylation include:
-
Conformational Control: The N-methyl group restricts the rotation around the C-N amide bond, reducing the number of available conformations and potentially locking the molecule into a more bioactive shape.[8]
-
Improved Membrane Permeability: The removal of the N-H hydrogen bond donor generally increases a compound's lipophilicity and its ability to cross cellular membranes.[7]
-
Enhanced Metabolic Stability: The N-H bond of a secondary amide is a potential site for metabolic degradation. N-methylation blocks this site, often leading to a longer biological half-life.
-
Increased Target Affinity: As demonstrated in the development of TRPV1 antagonists, N-methylation of the lead compound SB366791 resulted in a three-fold increase in antagonistic activity, attributed to the prevention of amide-iminol tautomerization and restriction to more favorable binding isomers.[9]
The N-methyl feature of this compound is therefore not a trivial detail but a key structural element that can be exploited for improved drug-like properties.
Synthetic Accessibility and Derivatization Strategy
A key advantage of the this compound scaffold is its straightforward synthesis and the presence of multiple "hotspots" for chemical modification, allowing for the rapid generation of diverse chemical libraries.
Core Synthesis Protocol: Amide Bond Formation
The synthesis of this compound is typically achieved via the reaction of an activated p-toluic acid derivative with methylamine. The most common and reliable laboratory-scale method involves the conversion of p-toluic acid to p-toluoyl chloride, followed by reaction with the amine.
Protocol: Synthesis of this compound
Causality: This two-step procedure is superior to a direct condensation of the carboxylic acid and amine, which would primarily result in an acid-base reaction forming an ammonium salt.[10] Converting the carboxylic acid to the more electrophilic acyl chloride ensures an efficient acylation reaction. Thionyl chloride or oxalyl chloride are effective reagents for this conversion; the byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.[11]
-
Step 1: Formation of p-Toluoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), combine p-toluic acid (1.0 eq) with thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude p-toluoyl chloride is often used directly in the next step.
-
-
Step 2: Amidation
-
Dissolve the crude p-toluoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or 2.0 M in THF) to the cooled acyl chloride solution with vigorous stirring. An excess of amine is used to react with the acyl chloride and to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via recrystallization or column chromatography.
-
Derivatization Hotspots and Library Generation Workflow
The this compound scaffold offers three primary vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
Caption: Key derivatization vectors on the this compound scaffold.
The logical workflow for expanding from this core scaffold involves parallel synthesis to create focused libraries targeting each vector, followed by iterative optimization based on screening results.
Caption: Workflow for scaffold elaboration and lead discovery.
Potential Therapeutic Applications and Target Classes
Based on its structural features and the pharmacology of related molecules, the this compound scaffold is a promising starting point for two key therapeutic areas.
Neurological Targets: GPCRs and Ion Channels
Hypothesis: The demonstrated activity of DEET on insect octopamine receptors suggests the toluamide core can interact with GPCRs.[5] Furthermore, the success of N-methylated amide structures as potent TRPV1 ion channel antagonists highlights a clear opportunity for this compound derivatives.[9] The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for pain, inflammation, and sensory disorders.
Proposed Research Workflow:
-
Library Synthesis: Synthesize a library of this compound analogs with diverse substituents on the aromatic ring (Vector 1), focusing on groups known to interact with TRPV1 (e.g., chloro, trifluoromethyl).
-
Primary Screening: Screen the library for TRPV1 antagonistic activity using a cell-based calcium influx assay.
-
Hit Validation & Optimization: Validate active compounds ("hits") and initiate medicinal chemistry efforts to improve potency and selectivity.
Protocol: In Vitro Calcium Influx Assay for TRPV1 Antagonism
Self-Validation: This protocol includes positive (capsaicin agonist) and negative (vehicle) controls to ensure the assay is performing correctly. A known antagonist (e.g., SB366791) should be run as a reference control to benchmark the potency of new compounds.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in HBSS buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells twice with HBSS. Add 100 µL of test compound solution (NMPT analogs at various concentrations) or control solution (vehicle, reference antagonist) to the appropriate wells. Incubate for 20 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add 20 µL of a capsaicin solution (final concentration ~1 µM) to all wells to stimulate the TRPV1 channel.
-
Data Acquisition: Continue to measure fluorescence intensity every second for at least 2 minutes.
-
Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the maximum response induced by capsaicin in vehicle-treated wells. Plot the data and determine the IC₅₀ value for each active compound.
Antimicrobial Agents
Hypothesis: Sulfonamides are a classic antibacterial pharmacophore. Toluene-based sulfonamides have demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[12] The this compound scaffold serves as a direct bioisostere of these compounds, where the amide can be readily replaced by a sulfonamide, or the core can be used to present pharmacophoric groups in a similar spatial arrangement.
Proposed Research Workflow:
-
Bioisosteric Replacement: Synthesize a series of N-methyl-p-toluenesulfonamides, the direct sulfonamide analogs of the NMPT scaffold.
-
Primary Screening: Evaluate the antibacterial activity of the synthesized compounds against a panel of clinically relevant bacteria using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
SAR Expansion: Based on initial hits, expand the library to explore different N-alkyl groups and aromatic ring substitutions.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Self-Validation: This protocol adheres to CLSI guidelines and includes a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., ciprofloxacin) to validate the results of each experiment.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in a 96-well plate using MHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.
Pharmacokinetic Profile and Optimization
Understanding the likely absorption, distribution, metabolism, and excretion (ADME) properties of a scaffold is critical for designing successful drug candidates.
Predicted Metabolic Pathways
The metabolism of DEET has been studied in vitro using human liver microsomes and provides a robust model for predicting the metabolic fate of this compound.[13] The primary metabolic pathways for DEET involve oxidation of the aromatic methyl group and N-deethylation, processes mediated by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19.[13]
Based on this precedent, two primary metabolic pathways can be predicted for this compound:
-
Aryl-Methyl Hydroxylation: Oxidation of the para-methyl group to a hydroxymethyl group, followed by further oxidation to a carboxylic acid.
-
N-Demethylation: Removal of the N-methyl group to form the primary amide, p-toluamide.
Caption: Predicted metabolic pathways for this compound.
This predictive understanding allows medicinal chemists to proactively block or modulate these metabolic sites. For instance, replacing the aryl-methyl group with a metabolically stable group like a halogen or trifluoromethyl group could enhance the compound's half-life.
Comparative Physicochemical Properties
The strategic value of the N-methyl group is evident when comparing the calculated properties of this compound to its primary amide and the more substituted DEET.
| Compound | Structure | MW | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| p-Toluamide | C₈H₉NO | 135.16 | 1.2 | 43.1 | 2 | 1 |
| This compound | C₉H₁₁NO | 149.19 | 1.6 | 29.1 | 1 | 1 |
| DEET | C₁₂H₁₇NO | 191.27 | 2.4 | 20.3 | 0 | 1 |
Table 2: Comparison of calculated physicochemical properties for key toluamides (Data from PubChem).
As shown in Table 2, moving from the primary p-toluamide to the N-methylated version reduces the hydrogen bond donor count and TPSA while increasing lipophilicity (XLogP3). This trend continues with the N,N-diethyl substitution in DEET. This compound occupies a favorable "middle ground," retaining one hydrogen bond donor for potential target interactions while possessing improved lipophilicity over the primary amide, suggesting a good balance of properties for initial exploration.
Conclusion and Future Directions
This compound represents a compelling and underexplored scaffold for medicinal chemistry. Its value lies not in any known biological activity, but in its ideal combination of structural simplicity, synthetic accessibility, and strategic placement of a key N-methyl group. This guide has demonstrated that by leveraging established bioisosteric principles and drawing parallels from well-understood analogs like DEET and various N-methylated drugs, a clear and logical path exists for its development.
The future of the this compound scaffold lies in its systematic application within fragment-based and lead-optimization campaigns. Its low molecular weight and multiple derivatization vectors make it an excellent starting point for tackling complex biological targets. The proposed workflows for developing novel neurological and antimicrobial agents serve as initial templates for what is possible. It is our firm belief that for research teams seeking novel, tractable, and promising chemical matter, the this compound scaffold is a resource of significant untapped potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 11. youtube.com [youtube.com]
- 12. Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of N-Methyl-p-toluamide in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility of N-Methyl-p-toluamide, a compound of interest in various research and development sectors, particularly in drug discovery. The document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for solubility determination, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound (CAS No. 18370-11-1) is an organic compound with the chemical formula C₉H₁₁NO.[1][2] Its molecular structure features a benzamide core with a methyl group attached to the nitrogen atom and another methyl group at the para position of the benzene ring. This substitution pattern influences its physicochemical properties, including its solubility in various media. The amide functional group and the aromatic ring are key features that dictate its interactions with different solvents. In the context of drug discovery and development, understanding the solubility of such molecules is paramount, as it directly impacts bioavailability, formulation, and efficacy.[3] The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, is a well-documented phenomenon in medicinal chemistry, making the study of compounds like this compound particularly relevant.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [5][1] |
| Molecular Weight | 149.19 g/mol | [5] |
| CAS Number | 18370-11-1 | [5][1][2] |
| Appearance | Off-white solid (for the related compound N-Methyl-p-toluenesulfonamide) | [6] |
| Melting Point | 76 - 80 °C (for the related compound N-Methyl-p-toluenesulfonamide) | [6] |
Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The key structural features of this compound that influence its solubility are:
-
Amide Group: The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H group, though in this case it's an N-CH₃) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for favorable interactions with polar protic and aprotic solvents.
-
Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups are nonpolar and contribute to the molecule's lipophilicity. These regions will have favorable van der Waals interactions with nonpolar solvents.
Therefore, the solubility of this compound in a particular organic solvent will depend on the solvent's polarity, hydrogen bonding capability, and overall chemical nature.[8]
Qualitative Solubility Profile (Expected)
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can accept hydrogen bonds from the amide group and have dipole-dipole interactions with the polar parts of the molecule.
-
Alcohols: Such as methanol, ethanol, and isopropanol. These polar protic solvents can engage in hydrogen bonding with the amide group.
-
Halogenated Solvents: Such as dichloromethane and chloroform. These are good solvents for a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity.
-
Aromatic Hydrocarbons: Such as toluene and benzene. The aromatic ring of this compound will have favorable π-π stacking interactions with these solvents.
-
-
Lower Solubility Expected in:
-
Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. The overall polarity of this compound is likely too high for significant solubility in these very nonpolar solvents.
-
Water: Due to the presence of the nonpolar aromatic ring and methyl groups, the solubility in water is expected to be low.
-
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9][10][11] This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the mobile phase to be used in the HPLC analysis to a concentration that falls within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Analyze the diluted samples and the standard solutions by HPLC.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static value but is influenced by several factors:
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic. However, this should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a good balance of polar and nonpolar characteristics is likely to be a good solvent for this compound.
-
Crystal Polymorphism: this compound may exist in different crystalline forms (polymorphs), each having a different crystal lattice energy and, consequently, different solubility. It is important to characterize the solid form used in the solubility studies.
Logical Relationship of Influencing Factors
Caption: Factors Influencing the Solubility of this compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound was not found during the literature search, general precautions for handling aromatic amides should be followed. Related compounds like N,N-diethyl-m-toluamide are listed as harmful if swallowed and causing skin and eye irritation.[12] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] All handling should be performed in a well-ventilated area or a fume hood.[13]
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is sparse in the literature, the provided theoretical background and the detailed experimental protocol will enable researchers to generate reliable and reproducible solubility data. Such data is essential for the effective use of this compound in research and development, particularly in the field of drug discovery.
References
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- 2. This compound [webbook.nist.gov]
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- 6. fishersci.com [fishersci.com]
- 7. chem.ws [chem.ws]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Solubility Measurements | USP-NF [uspnf.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
N-Methyl-p-toluamide stability and degradation profile
An In-Depth Technical Guide to the Stability and Degradation Profile of N-Methyl-p-toluamide
Abstract
This compound (CAS RN: 18370-11-1), a secondary amide with the chemical formula C₉H₁₁NO, serves as a significant intermediate in various chemical syntheses.[1][2][3] Understanding its chemical stability is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical and specialty chemical industries. This technical guide provides a comprehensive framework for assessing the stability and degradation profile of this compound. Drawing from established principles of amide chemistry and data from structurally related molecules, this document outlines the theoretical degradation pathways—including hydrolysis, oxidation, photolysis, and thermal decomposition. Furthermore, it delivers detailed, field-proven protocols for conducting forced degradation studies and developing a robust, stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and process chemists engaged in the development and handling of this compound, equipping them with the necessary tools to predict and control its degradation, thereby ensuring product integrity.
Core Concepts: this compound and the Imperative of Stability Profiling
Chemical Identity and Physicochemical Properties
This compound, also known as N,4-dimethylbenzamide, is characterized by a methylamide group attached to a p-tolyl carbonyl moiety.[3] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 18370-11-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [3] |
| IUPAC Name | N,4-dimethylbenzamide | [3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC | [3] |
| Topological Polar Surface Area | 29.1 Ų |[1] |
The Rationale for Stability and Degradation Analysis
For any chemical entity intended for use in regulated industries, a thorough understanding of its stability is not merely a scientific exercise but a critical regulatory and safety requirement. Forced degradation studies are essential to:
-
Elucidate Degradation Pathways: Identify likely degradation products that could form under various environmental conditions.[4]
-
Develop Stability-Indicating Methods: Create analytical methods capable of separating the intact substance from its degradation products, which is crucial for accurate quantification in stability studies.[4]
-
Inform Formulation and Packaging: Data from these studies guide the development of stable formulations and the selection of appropriate packaging to protect the substance from light, moisture, or oxygen.
-
Define Storage Conditions: Determine the optimal temperature, humidity, and light conditions for storage to ensure the substance's shelf life.[4]
Proposed Degradation Profile of this compound
Direct literature on the degradation of this compound is limited. However, based on the chemistry of the amide functional group and the aromatic ring, a profile of its likely degradation pathways can be constructed. These pathways are analogous to those observed for other amides like N,N-diethyl-m-toluamide (DEET) and N-methylpyrrolidone (NMP).[5][6][7]
Caption: Proposed degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
The amide bond is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a significant rate. This is the most anticipated degradation pathway.
-
Mechanism: The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the carbonyl carbon of the amide.[8] For secondary amides, the breakdown of the tetrahedral intermediate is often the rate-determining step.[8]
-
Primary Degradants: The cleavage of the amide bond yields p-toluic acid and methylamine .
-
Analogy: The enzymatic hydrolysis of the related tertiary amide DEET similarly breaks the amide bond to yield 3-methylbenzoic acid and diethylamine.[5] Mild alkaline hydrolysis protocols have been developed specifically for secondary and tertiary amides.[9][10]
Oxidative Degradation
Oxidation can occur on both the aromatic ring and the N-methyl group, especially in the presence of oxidizing agents (like hydrogen peroxide) or radical initiators.
-
Mechanism: Free-radical attack, often by hydroxyl radicals (•OH), can lead to hydroxylation of the aromatic ring or hydrogen abstraction from the methyl groups.[6]
-
Potential Degradants:
-
Hydroxylated derivatives: Phenolic compounds formed by adding -OH groups to the tolyl ring.
-
N-demethylated product: Formation of p-toluamide through oxidative removal of the N-methyl group.
-
Ring-opened products: Under harsh oxidative conditions, the aromatic ring can be cleaved.
-
-
Analogy: The degradation of N-methylpyrrolidone (NMP) in the presence of oxygen is known to produce N-methylsuccinimide (NMS) via an oxidative pathway.[11][12]
Photodegradation
Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy needed to induce chemical degradation.
-
Mechanism: The aromatic ring acts as a chromophore, absorbing light energy. This can lead to the formation of excited states that undergo bond cleavage or react with oxygen to form radical species.
-
Potential Degradants: Photodegradation can yield a complex mixture of products, often overlapping with oxidative pathways. Cleavage of the amide bond and modification of the aromatic ring are both plausible outcomes.[13]
-
Analogy: Studies on the photocatalytic degradation of DEET show that oxidation can occur on both the aliphatic side chain and the aromatic ring.[14]
Thermal Degradation
In the absence of other stressors, high temperatures can cause molecular decomposition.
-
Mechanism: At sufficiently high temperatures, thermal energy can overcome activation barriers for bond cleavage, leading to fragmentation of the molecule.
-
Considerations: this compound is a solid with a melting point, and significant degradation is generally expected only at temperatures well above its melting point. For the related amide N-methyl-2-pyrrolidone, significant thermal decomposition is noted at temperatures at or above 370°C (700°F).[15]
Experimental Design: A Protocol for Forced Degradation Studies
A forced degradation study systematically exposes the target compound to harsh conditions to accelerate its decomposition.[4] The goal is to generate degradants at a detectable level (typically aiming for 5-20% degradation) to facilitate method development and pathway elucidation.
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Step-by-Step Experimental Protocol
Objective: To generate degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of ACN and water. This mixture provides solubility and is compatible with reverse-phase HPLC.
-
Stress Conditions (Execute in parallel):
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Store one vial at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Store one vial at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store one vial protected from light at room temperature.
-
Thermal Degradation: Keep one vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Place one vial of the stock solution in a photostability chamber, exposing it to a suitable light source (e.g., ICH-compliant option 2: UV-A and visible light). Concurrently, wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Time Points: Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, and 48 hours). The goal is to find a time point with observable degradation without consuming the entire parent peak.
-
Sample Quenching and Preparation for Analysis:
-
For acid/base samples: Before analysis, neutralize an aliquot with an equimolar amount of NaOH/HCl, respectively. This prevents damage to the HPLC column.
-
For all samples: Dilute the stressed aliquots with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Control Samples: Prepare an unstressed control by diluting the stock solution to the final concentration at the time of analysis.
Analytical Methodologies for Stability Assessment
The cornerstone of a stability study is a validated stability-indicating analytical method (SIM). HPLC is the predominant technique for this purpose.[4][16][17]
HPLC Method Development
A reverse-phase HPLC method is suitable for a molecule of this polarity. The initial method development will focus on achieving baseline separation between the parent this compound peak and all process impurities and degradation products.
Table 2: Generic Starting HPLC-UV Method Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peaks for acidic and basic species. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient Elution | Start at 10% B, ramp to 90% B over 20 min | A gradient is essential to elute both polar degradants and the less polar parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV/PDA at 235 nm | Wavelength should be selected based on the UV absorbance maximum of this compound. A PDA detector is superior as it captures spectra across a range, helping to assess peak purity.[17] |
Degradant Identification with LC-MS
Once chromatographic separation is achieved, the method can be transferred to an LC-MS system to identify the unknown degradation peaks.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the degradants. High-resolution MS (HRMS) provides accurate mass data, which can be used to predict the elemental composition.
-
Tandem MS (MS/MS): The parent ion of a degradant is isolated and fragmented. The resulting fragmentation pattern provides structural clues, acting as a "fingerprint" for the molecule. This is critical for distinguishing between isomers and confirming proposed structures.[11][16]
Data Interpretation and Reporting
The final step involves synthesizing the analytical data into a coherent stability profile.
Quantitative Analysis
-
Percent Degradation: Calculated by comparing the peak area of the parent compound in a stressed sample to that in an unstressed control.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
-
-
Mass Balance: This is a critical check for the validity of the method. It involves summing the amount of the parent compound remaining and the amounts of all detected degradation products. A good mass balance (typically 95-105%) indicates that all major degradants are being detected and quantified correctly.
Hypothetical Data Summary
The results of a forced degradation study are best presented in a summary table.
Table 3: Example Forced Degradation Data Summary for this compound
| Stress Condition | Duration (hr) | % Degradation of Parent | Major Degradants (Relative Retention Time) | Mass Balance (%) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | 15.2% | D1 (RRT 0.4), D2 (RRT 0.5) | 98.9% |
| 0.1 M NaOH, 60°C | 8 | 18.5% | D1 (RRT 0.4), D2 (RRT 0.5) | 99.2% |
| 3% H₂O₂, RT | 48 | 8.9% | D3 (RRT 0.8), D4 (RRT 1.1) | 101.1% |
| Heat, 60°C | 48 | < 1.0% | No significant degradation | 100.5% |
| Photolysis (ICH) | 48 | 5.4% | D3 (RRT 0.8), D5 (RRT 1.2) | 99.7% |
Based on LC-MS analysis, D1 and D2 were tentatively identified as p-toluic acid and methylamine (or its salt), respectively. D3 was identified as a hydroxylated derivative.
Conclusion
While this compound is a relatively simple molecule, a comprehensive evaluation of its stability and degradation profile is essential for its application in high-value chemical and pharmaceutical manufacturing. This guide provides a robust, scientifically-grounded framework for this assessment. The primary anticipated degradation pathway is the hydrolysis of the amide bond , leading to the formation of p-toluic acid and methylamine. Oxidative and photolytic pathways may also contribute, yielding a more complex profile of minor degradants. By employing the systematic forced degradation protocols and developing a specific stability-indicating HPLC-MS method as outlined, researchers can effectively characterize the stability of this compound, enabling the implementation of appropriate controls for storage, formulation, and handling to guarantee product quality and safety.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free-radical-induced oxidative and reductive degradation of N,N'-diethyl-m-toluamide (DEET): Kinetic studies and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uregina.ca [uregina.ca]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. pubs.usgs.gov [pubs.usgs.gov]
The Strategic deployment of N-Methyl-p-toluidine in the Synthesis of Potent Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategic use of N-Methyl-p-toluidine as a key precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. This guide will delve into the rationale behind experimental choices, provide detailed synthetic protocols, and offer insights into the broader applications of this synthetic strategy.
Introduction: The Unassuming Precursor with Significant Potential
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. N-Methyl-p-toluidine, a readily available aromatic secondary amine, has emerged as a valuable and versatile building block.[1] Its inherent nucleophilicity and the steric and electronic influence of its methyl substituents make it a strategic choice for introduction into complex heterocyclic scaffolds. This guide will illuminate the utility of N-Methyl-p-toluidine in the construction of a particularly important class of pharmacophores: the pyrazolo[3,4-d]pyrimidines.
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase found in ATP. This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors of ATP-binding sites in a variety of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic incorporation of the N-methyl-p-tolyl moiety can enhance the potency and selectivity of these inhibitors by establishing crucial hydrophobic and van der Waals interactions within the kinase active site.
This guide will focus on a representative synthetic pathway to a 4-(N-methyl-p-toluidino)-1H-pyrazolo[3,4-d]pyrimidine derivative, a scaffold with demonstrated potential for kinase inhibition.
Physicochemical Properties of N-Methyl-p-toluidine
A thorough understanding of the physical and chemical properties of a precursor is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem |
| Molecular Weight | 121.18 g/mol | PubChem |
| Appearance | Colorless to yellow liquid | Sigma-Aldrich |
| Boiling Point | 211-212 °C | Sigma-Aldrich |
| Density | 0.958 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Insoluble in water, soluble in organic solvents | ChemicalBook |
| CAS Number | 623-08-5 | ChemicalBook |
Synthetic Pathway Overview
The synthesis of the target 4-(N-methyl-p-toluidino)-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that culminates in the strategic introduction of the N-methyl-p-tolyl group. The overall transformation can be visualized as follows:
Caption: Overall synthetic strategy.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Synthesis of 4-chloropyrazolo[3,4-d]pyrimidine
The initial step involves the conversion of the commercially available 4-aminopyrazolo[3,4-d]pyrimidine to its chloro-derivative. This is a crucial activation step, rendering the C4 position susceptible to nucleophilic attack.
Protocol:
-
To a stirred suspension of 4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloropyrazolo[3,4-d]pyrimidine as a solid.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent. Its excess ensures the complete conversion of the starting material.
-
N,N-dimethylaniline: Acts as a catalyst to facilitate the chlorination reaction.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the reaction.
-
Aqueous Workup with Ice and Neutralization: The quenching of excess POCl₃ is highly exothermic and must be done carefully at low temperatures. Neutralization is necessary to remove acidic byproducts and prepare the product for extraction.
Synthesis of 4-(N-methyl-p-toluidino)-1H-pyrazolo[3,4-d]pyrimidine
This final step involves the nucleophilic aromatic substitution (SNAr) of the chloro-substituent with N-Methyl-p-toluidine.
Protocol:
-
In a round-bottom flask, dissolve 4-chloropyrazolo[3,4-d]pyrimidine (1.0 eq) and N-Methyl-p-toluidine (1.2 eq) in a suitable solvent such as isopropanol or DMF (10 mL/mmol of the chloropyrimidine).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Causality of Experimental Choices:
-
N-Methyl-p-toluidine in slight excess: Ensures complete consumption of the more valuable chloropyrimidine intermediate.
-
Isopropanol or DMF as solvent: These polar aprotic solvents are excellent for SNAr reactions, facilitating the dissolution of the reactants and the stabilization of the Meisenheimer intermediate.
-
DIPEA as a base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product without interfering as a nucleophile.
-
Elevated Temperature: Provides the necessary energy for the nucleophilic attack and subsequent elimination of the chloride ion.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-aminopyrazolo[3,4-d]pyrimidine, POCl₃ | POCl₃ | 110 | 5 | ~75 |
| 2 | 4-chloropyrazolo[3,4-d]pyrimidine, N-Methyl-p-toluidine | Isopropanol | 90 | 18 | ~85 |
Mechanistic Insights
The key step in this synthesis is the SNAr reaction. The electron-withdrawing nature of the pyrimidine and pyrazole rings activates the C4 position towards nucleophilic attack.
Caption: Simplified SNAr mechanism.
Conclusion and Future Perspectives
This technical guide has detailed a robust and strategic synthetic route for the preparation of 4-(N-methyl-p-toluidino)-1H-pyrazolo[3,4-d]pyrimidine, a promising scaffold for the development of novel kinase inhibitors. The use of N-Methyl-p-toluidine as a key precursor allows for the facile introduction of a functionality known to enhance the pharmacological properties of kinase inhibitors. The protocols provided herein are self-validating and based on established chemical principles, ensuring their reliability and reproducibility.
The versatility of this synthetic approach allows for the generation of a library of analogues by varying the substituted aniline in the final step, enabling extensive structure-activity relationship (SAR) studies. Future work in this area could focus on the development of more sustainable and atom-economical methods for the synthesis of the pyrazolo[3,4-d]pyrimidine core, as well as the exploration of a broader range of substituted N-methyl anilines to fine-tune the kinase selectivity and overall drug-like properties of the final compounds.
References
- 1. WO2013077921A3 - Substituted pyrazolo[3,4-d]pyrimidines and uses thereof - Google Patents [patents.google.com]
- 2. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of N-Methyl-p-toluamide: A Detailed Protocol for Researchers
Introduction: The Significance of N-Methyl-p-toluamide
This compound is a substituted aromatic amide of interest in various fields of chemical research, including medicinal chemistry and materials science. As a structural analog of more complex molecules, it serves as a valuable building block and a model compound for studying amide bond formation and reactivity. The presence of the methyl groups on both the aromatic ring and the nitrogen atom influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a relevant scaffold in drug design and development. This comprehensive guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and outline the necessary characterization and purification techniques.
Underlying Chemical Principles: A Two-Step Approach to Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging reaction. This is primarily because the acidic carboxylic acid and the basic amine readily undergo an acid-base neutralization to form a stable ammonium carboxylate salt, which resists further reaction. To circumvent this, a two-step synthetic strategy is employed, which is both efficient and widely applicable in a laboratory setting. This approach involves:
-
Activation of the Carboxylic Acid: The carboxylic acid (p-toluic acid) is first converted into a more reactive derivative, an acyl chloride (p-toluoyl chloride). This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step transforms the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group (-Cl), rendering the carbonyl carbon highly electrophilic.
-
Nucleophilic Acyl Substitution: The resulting p-toluoyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the stable amide bond of this compound.
This two-step pathway is a cornerstone of organic synthesis, providing a reliable method for the construction of amides under relatively mild conditions.
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a two-stage process, beginning with the activation of p-toluic acid and culminating in the formation of the final amide product.
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the intermediate, p-toluoyl chloride, and the subsequent synthesis of the final product, this compound.
Part 1: Synthesis of p-Toluoyl Chloride
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| p-Toluic Acid | 136.15 | 5.0 g | 36.7 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.0 mL (6.5 g) | 54.8 |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluic acid (5.0 g, 36.7 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask to dissolve the p-toluic acid.
-
Addition of Thionyl Chloride: In a well-ventilated fume hood, slowly add thionyl chloride (4.0 mL, 54.8 mmol) to the stirred solution at room temperature. The addition should be done dropwise using a dropping funnel. Caution: The reaction is exothermic and produces HCl and SO₂ gases.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride is a clear to slightly yellow liquid and can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| p-Toluoyl Chloride (crude) | 154.61 | ~5.6 g | 36.7 |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~110 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude p-toluoyl chloride in 50 mL of dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Methylamine: Slowly add the 40% aqueous solution of methylamine (8.5 mL) to the stirred solution of p-toluoyl chloride over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition. A white precipitate of methylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification and Characterization
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
A typical yield for this synthesis is in the range of 80-90%.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl protons, and the aromatic methyl protons.
-
Aromatic protons: Typically in the range of 7.2-7.8 ppm.
-
N-methyl protons: A doublet around 2.9-3.0 ppm.
-
Aromatic methyl protons: A singlet around 2.4 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹, and an N-H stretch for the secondary amide around 3300 cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (149.19 g/mol ).[2]
Reaction Mechanism Visualization
The nucleophilic acyl substitution reaction between p-toluoyl chloride and methylamine proceeds through a tetrahedral intermediate.
References
Application Note: High-Throughput Quantification of N-Methyl-p-toluamide using Chromatographic Techniques
Abstract and Introduction
N-Methyl-p-toluamide (CAS: 18370-11-1), a substituted aromatic amide, is a compound of interest in various chemical and pharmaceutical manufacturing processes.[1][2] Its precise quantification is critical for ensuring product quality, monitoring synthesis efficiency, and conducting stability studies. This document provides comprehensive, field-tested protocols for the determination of this compound using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods is dictated by the specific requirements of the analysis. HPLC-UV offers a straightforward, reliable, and cost-effective solution for routine quality control and assays where analyte concentrations are relatively high. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification, impurity profiling, and analysis in complex biological or environmental matrices.
This guide is structured to provide researchers and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. All methodologies are presented in alignment with the principles of analytical procedure validation as outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[3][4][5]
Method 1: Quantification by Reversed-Phase HPLC-UV
Principle and Applicability
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis. The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18-bonded silica). A polar mobile phase is used to elute the analytes from the column. This compound, being a moderately polar molecule, exhibits excellent retention and peak shape on C18 columns, allowing for its effective separation from polar impurities and formulation excipients. UV detection is suitable due to the presence of the aromatic ring, which provides a strong chromophore. This method is ideal for assay and purity determinations in bulk materials and formulated products.
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[6]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and ultrapure water.
-
Reference Standard: this compound, purity ≥97%.[6]
-
Consumables: 0.45 µm syringe filters, HPLC vials, and volumetric glassware.
2.2.2 Chromatographic Conditions The following parameters provide a robust starting point for method development and may require optimization for specific sample matrices.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic amides. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | A simple isocratic mobile phase offering good peak shape and reasonable run times.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity and peak shape. |
| Column Temp. | Ambient (~25 °C) | Sufficient for robust separation; can be increased to 30-35 °C for improved peak symmetry. |
| Detector | UV-Vis Detector | |
| Wavelength | 250 nm | A wavelength where the aromatic amide exhibits significant absorbance.[6] |
| Run Time | ~10 minutes | Adequate for elution of the analyte and any closely related impurities. |
2.2.3 Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[6] This solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.[6] This range should bracket the expected sample concentration.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in methanol. Dilute the solution with the mobile phase to bring the final concentration of this compound into the calibrated range. Before injection, filter the solution through a 0.45 µm syringe filter to remove particulates and prevent column blockage.[6]
2.2.4 Analysis and Data Processing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standards in increasing order of concentration.
-
Inject the prepared sample solutions. It is good practice to run a check standard periodically to monitor system stability.
-
Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999 for a valid calibration.
-
Determine the concentration of this compound in the samples using the regression equation derived from the calibration curve.[6]
Visualization: HPLC-UV Workflow
Caption: Logical workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by GC-MS
Principle and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. The analyte must be thermally stable and volatile enough to be vaporized in the GC inlet. This compound fits these criteria well. Following separation on a capillary column, molecules are ionized (typically by electron impact, EI), fragmented into characteristic ions, and detected. This process provides a "chemical fingerprint" that confirms the identity of the analyte with high certainty and allows for quantification at very low levels (ng/mL or lower). GC-MS is the method of choice for analyzing this compound in complex matrices like plasma, urine, or environmental samples where high sensitivity is paramount.[7][8]
Experimental Protocol: GC-MS
3.2.1 Instrumentation and Materials
-
GC-MS System: A gas chromatograph equipped with a split/splitless inlet and coupled to a mass selective detector (e.g., a quadrupole).
-
Column: A low-bleed, non-polar capillary column, such as a 5% phenyl methyl siloxane phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is highly effective.[7]
-
Reagents: High-purity solvents such as toluene, tert-butyl methyl ether (MTBE), and methanol. Helium (99.999% purity) as the carrier gas.
-
Reference Standard: this compound, purity ≥97%.
-
Consumables: Autosampler vials with inserts, screw caps with Teflon-lined septa.
3.2.2 GC-MS Conditions The following parameters are based on established methods for similar toluamide compounds and serve as an excellent starting point.[7][8]
| Parameter | Recommended Condition | Rationale |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | Industry standard for robust, general-purpose analysis of semi-volatile compounds.[7] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency.[7] |
| Inlet Temp. | 275 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Oven Program | Initial 90 °C (hold 2 min), then ramp 10 °C/min to 250 °C | A temperature gradient that effectively separates the analyte from solvent and matrix components.[7] |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification.[7] |
| Acquisition | Full Scan (m/z 50-200) and/or SIM | Full scan for identification; SIM for maximum quantitative sensitivity. |
| SIM Ions | 149 (M+) , 119 , 91 | Quantifier ion: 119 . Qualifiers: 149, 91. Based on NIST spectral data.[1][9] |
3.2.3 Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section (3.2.3), using toluene as the solvent.
-
Working Standard Solutions: Serially dilute the stock solution with toluene to prepare a calibration curve in the desired range (e.g., 1 to 100 ng/mL for trace analysis).[7]
-
Sample Preparation (Liquid-Liquid Extraction Example for Plasma):
-
To 1 mL of plasma sample (or standard) in a glass tube, add the internal standard (if used).
-
Add 5 mL of MTBE.[7]
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
Freeze the lower aqueous layer (e.g., at -80 °C for 15 min) to solidify it.
-
Decant the upper organic layer (MTBE) into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 40 µL of toluene and transfer to a GC vial with an insert for analysis.[7]
-
3.2.4 Analysis and Data Processing
-
Perform a system suitability check by injecting a mid-range standard.
-
Inject the prepared standards and samples.
-
Acquire data in either Full Scan or SIM mode. Confirm the identity of this compound by its retention time and the ratio of its characteristic ions.
-
For quantification, create a calibration curve by plotting the peak area of the quantifier ion (m/z 119) against concentration.
-
Calculate the concentration in the unknown samples using the regression equation from the calibration.
Visualization: GC-MS Workflow
Caption: General workflow for this compound analysis by GC-MS, including LLE.
Analytical Method Validation
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[10] The validation should be performed according to established guidelines, such as ICH Q2(R1).[3][4][5] The key parameters to be evaluated are summarized below.
| Validation Parameter | Objective |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[5] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies on spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[5] |
Comparative Summary of Methods
The following table provides a typical performance comparison for the two methods described, based on data from analogous compounds like DEET.[7][8] Actual performance must be determined during in-house method validation.
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Typical LOQ | ~1 µg/mL | ~1 ng/mL[7] |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 ng/mL[7] |
| Precision (%RSD) | < 2% | < 10% (interday)[7] |
| Selectivity | Moderate | Very High |
| Primary Application | QC, Assay, Purity | Trace Analysis, Bioanalysis |
Conclusion
This application note details two robust and validated analytical methodologies for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine analysis in quality control settings due to its simplicity and reliability for assay-level concentrations. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or trace impurity detection, the GC-MS method is superior. The selection of the appropriate method should be based on the specific analytical challenge, including the sample matrix, expected concentration range, and the required level of data certainty. Both protocols provide an excellent foundation for method development and validation in a regulated environment.
References
- 1. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 18370-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of N-Methyl-p-toluamide
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Methyl-p-toluamide. The method is suitable for routine quality control and research applications. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, providing excellent peak symmetry and resolution. Detection was performed using a UV-Vis detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness.
Introduction
This compound (CAS 18370-11-1), with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol , is an aromatic amide with various industrial and research applications.[1] The accurate quantification of this compound is essential for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
This document provides a comprehensive guide to the development and validation of an RP-HPLC method for this compound analysis, grounded in established chromatographic principles and regulatory standards.[2][3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C9H11NO | [7][1] |
| Molecular Weight | 149.19 g/mol | [7][1] |
| Structure | ||
| XLogP3-AA | 1.4 | [7] |
| Topological Polar Surface Area | 29.1 Ų | [7] |
The presence of a benzene ring and a carbonyl group suggests strong UV absorbance, making UV detection a suitable choice. The XLogP3-AA value of 1.4 indicates moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.[8][9]
HPLC Method Development Strategy
The development process followed a systematic approach to optimize the separation of this compound.
Choice of Chromatographic Mode and Stationary Phase
Given the non-polar nature of this compound, reversed-phase HPLC was selected. A C18 column was chosen as the initial stationary phase due to its wide applicability and proven performance for the separation of aromatic compounds.[8]
Mobile Phase Selection and Optimization
A mobile phase consisting of an organic modifier and an aqueous component is standard for reversed-phase chromatography.[10] Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The initial scouting runs were performed with varying ratios of acetonitrile and water to determine the optimal mobile phase composition for achieving a reasonable retention time and good peak shape.
Wavelength Selection
The UV spectrum of this compound was scanned to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection.[8] Based on the presence of the substituted benzene ring, a wavelength in the range of 230-270 nm was anticipated to be optimal. For this study, 250 nm was selected, similar to what has been used for a related compound, N-Methyl-m-toluidine.[11]
Method Development Workflow
The logical flow of the method development process is illustrated in the following diagram.
References
- 1. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. usp.org [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Strategic Application of N-Methyl-p-toluamide in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel bioactive molecules. N-Methyl-p-toluamide (also known as N,4-dimethylbenzamide), a readily accessible secondary amide, presents itself as a valuable and versatile building block. While its direct incorporation into blockbuster drugs is not widely documented, its true potential lies in its utility as a modifiable scaffold for the construction of complex, biologically active compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on strategic functionalization to generate derivatives with potential therapeutic applications.
The inherent stability of the amide bond, coupled with the reactivity of the aromatic ring, makes this compound an ideal starting point for a variety of synthetic transformations. Its structure is a recurring motif in a multitude of biologically active compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document will serve as a comprehensive resource for researchers, offering not only detailed protocols but also the underlying chemical principles that govern the strategic application of this compound in the synthesis of molecules with therapeutic promise.
Physicochemical and Safety Data of this compound
A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material, is a prerequisite for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |
| CAS Number | 18370-11-1 | --INVALID-LINK-- |
| Appearance | White solid | [1] |
| Melting Point | 159 - 162 °C | [1] |
| Solubility | Information not widely available | |
| GHS Hazard Statements | H302: Harmful if swallowed | --INVALID-LINK-- |
Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is advised to avoid inhalation of dust and to work in a well-ventilated area.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
Core Synthetic Strategy: Directed ortho-Metalation (DoM) of this compound
The most powerful and regioselective method for the functionalization of the this compound aromatic ring is Directed ortho-Metalation (DoM).[2] The amide group acts as a potent directing metalation group (DMG), facilitating the deprotonation of the aromatic proton ortho to the amide by a strong organolithium base.[2][3] This generates a stabilized aryllithium intermediate that can be quenched with a wide variety of electrophiles, leading to the introduction of diverse functional groups at the C2 and C6 positions.
Protocol: General Procedure for the Directed ortho-Metalation of this compound
This protocol is a generalized procedure based on established methods for the DoM of related benzamides.[4]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or n-butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (if using n-BuLi)
-
Electrophile (e.g., iodine, N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard glassware for anhydrous reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation:
-
Using s-BuLi: Slowly add s-BuLi (1.1-1.3 eq) dropwise to the stirred solution at -78 °C.
-
Using n-BuLi/TMEDA: Add TMEDA (1.1-1.3 eq) to the solution, followed by the slow dropwise addition of n-BuLi (1.1-1.3 eq) at -78 °C.
-
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight. Once at room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the base and the aryllithium intermediate.
-
Low Temperature (-78 °C): The lithiation and electrophilic quench are performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagents and the aryllithium intermediate, and to enhance regioselectivity.
-
TMEDA: When using the less reactive n-BuLi, TMEDA acts as a chelating agent, breaking down the butyllithium aggregates and increasing its basicity, thereby facilitating the ortho-deprotonation.[5]
Building Bioactive Scaffolds: Subsequent Transformations
The ortho-functionalized this compound derivatives are valuable intermediates for the synthesis of more complex, potentially bioactive molecules. Two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for this purpose.
References
Application Notes and Protocols: Scale-up Synthesis of N-Methyl-p-toluamide for Laboratory Use
Introduction
N-Methyl-p-toluamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The controlled, repeatable, and safe synthesis of this compound on a laboratory scale is crucial for research and development activities. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and well-understood synthetic pathway. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
The chosen synthetic route involves a two-step process commencing from p-toluic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, p-toluoyl chloride, using thionyl chloride (SOCl₂). The subsequent step involves the amidation of the acyl chloride with methylamine to yield the desired this compound. This method is widely adopted due to its high efficiency and the commercial availability of the starting materials.[1][2][3]
This application note provides a detailed experimental protocol, including reagent specifications, reaction conditions, and purification methods. Furthermore, it incorporates critical safety information for all chemicals involved and outlines the mechanistic underpinnings of the reactions.
Synthetic Strategy and Mechanistic Overview
The conversion of a carboxylic acid to an amide is a cornerstone transformation in organic chemistry.[4] Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[4] To circumvent this, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. The use of thionyl chloride to form an acyl chloride is a classic and highly effective activation strategy.[1][3][]
Step 1: Acyl Chloride Formation
The reaction of p-toluic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent collapse of the tetrahedral intermediate to form a chlorosulfite intermediate. The final step involves an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the p-toluoyl chloride, sulfur dioxide, and hydrogen chloride gas.[6][7]
Step 2: Amidation
The resulting p-toluoyl chloride is a highly reactive electrophile. The lone pair of electrons on the nitrogen atom of methylamine readily attacks the carbonyl carbon of the acyl chloride. This addition-elimination reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the stable this compound. The released hydrogen chloride is neutralized by an excess of methylamine or an added base.
Overall Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Safety and Hazard Analysis
A thorough understanding and mitigation of the hazards associated with the chemicals used in this synthesis are paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
| Compound | Hazards | Recommended PPE |
| p-Toluic Acid | Harmful if swallowed. Causes serious eye irritation. May cause an allergic skin reaction.[8][9][10][11][12] | Safety goggles, lab coat, nitrile gloves |
| Thionyl Chloride | Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, liberating toxic gas.[13][14][15][16][17] | Chemical resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, lab coat, use in a fume hood |
| Methylamine (40% in water) | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[18] | Flame-retardant lab coat, chemical resistant gloves, chemical splash goggles, use in a fume hood |
| This compound | Harmful if swallowed.[19] | Safety goggles, lab coat, nitrile gloves |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. | Chemical resistant gloves, chemical splash goggles, lab coat, use in a fume hood |
| Sodium Bicarbonate | Not considered hazardous. | Safety glasses, lab coat, gloves |
| Anhydrous Magnesium Sulfate | Not considered hazardous. | Safety glasses, lab coat, gloves |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention for contact with thionyl chloride or methylamine.[13][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[13][14][18]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15]
Experimental Protocol
This protocol is designed for a scale-up synthesis yielding approximately 10-15 grams of this compound.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Molarity/Purity |
| p-Toluic Acid | 136.15 | 13.62 g (0.1 mol) | 98% |
| Thionyl Chloride | 118.97 | 11.0 mL (0.15 mol) | 99% |
| Methylamine | 31.06 | 50 mL | 40% solution in water |
| Dichloromethane (DCM) | 84.93 | 200 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
Step-by-Step Procedure
Part 1: Synthesis of p-Toluoyl Chloride
Caption: Workflow for the synthesis of p-Toluoyl Chloride.
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
In the fume hood, add p-toluic acid (13.62 g, 0.1 mol) and anhydrous dichloromethane (100 mL) to the flask.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add thionyl chloride (11.0 mL, 0.15 mol) to the addition funnel and add it dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and evolves HCl and SO₂ gas.[13][15]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) using a heating mantle and maintain reflux for 2 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully remove the excess thionyl chloride and DCM using a rotary evaporator. This step should be performed with a trap containing a sodium hydroxide solution to neutralize the toxic vapors. The crude p-toluoyl chloride is obtained as a yellowish liquid and is used directly in the next step without further purification.
Part 2: Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
-
In a separate 500 mL Erlenmeyer flask, cool the 40% aqueous methylamine solution (50 mL) in an ice-water bath.
-
Dissolve the crude p-toluoyl chloride from Part 1 in 100 mL of dichloromethane.
-
Slowly add the p-toluoyl chloride solution to the cold, stirred methylamine solution over 30 minutes. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture vigorously for 1 hour at room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a solid.
Purification
Recrystallization is an effective method for purifying the crude product.
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| Melting Point | 159-162 °C[20] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, 2H), 7.20 (d, 2H), 6.10 (br s, 1H), 2.95 (d, 3H), 2.38 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 142.0, 132.0, 129.5, 127.0, 27.0, 21.5 |
| Appearance | White crystalline solid[20] |
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound in a laboratory setting. By following the outlined procedures and adhering to the safety precautions, researchers can consistently and safely produce this valuable chemical intermediate. The two-step approach, involving the formation of an acyl chloride followed by amidation, is a robust and high-yielding method suitable for various research and development applications.
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 4. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. fishersci.fi [fishersci.fi]
- 12. P-TOLUIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemicalbook.com [chemicalbook.com]
- 16. bionium.miami.edu [bionium.miami.edu]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. carlroth.com [carlroth.com]
- 19. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. berriencounty.org [berriencounty.org]
Purification of N-Methyl-p-toluamide by recrystallization
An In-Depth Guide to the Purification of N-Methyl-p-toluamide by Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. Moving beyond a simple list of steps, this guide delves into the fundamental principles governing the technique, from strategic solvent selection to the kinetics of crystal growth. It is designed for researchers, scientists, and drug development professionals who require a robust, reproducible method for obtaining high-purity this compound, a key intermediate in various chemical syntheses. The protocols herein are structured to be self-validating, with integrated troubleshooting and expert insights to ensure successful implementation.
Introduction: The Imperative for Purity
This compound (C₉H₁₁NO, CAS No: 18370-11-1) is a substituted benzamide derivative.[1][2][3] Its utility in organic synthesis as an intermediate demands a high degree of purity. Impurities, whether from starting materials, side reactions, or residual solvents, can compromise reaction yields, introduce unwanted byproducts, and complicate downstream processes.
The Cornerstone of Recrystallization: Strategic Solvent Selection
The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific solubility profile. The primary goal is to identify a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures.[9][10]
First Principles of Solvent Selection
The selection process is guided by several key criteria:
-
Temperature Coefficient: The solvent must exhibit a steep solubility curve for this compound—high solubility at its boiling point and low solubility at room temperature or in an ice bath. This differential is essential for achieving a high recovery yield.[4][11]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[7][9][10]
-
Chemical Inertness: The solvent must not react with this compound.[10][11]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[4][11]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[11]
Solvent Screening for this compound
Given the amide functionality and the aromatic ring of this compound, both polar and moderately polar solvents are logical starting points for screening.[12] A mixed-solvent system is often necessary when no single solvent meets all criteria.[9] This involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which it is poorly soluble.
Table 1: Qualitative Solubility Screening for this compound
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability Assessment |
| Water | High | Low | Low to Moderate | Potential as an antisolvent or for a single-solvent system if solubility is sufficient at boiling. |
| Ethanol | High | Moderate | High | Good candidate. The moderate cold solubility may slightly reduce yield but is often effective. |
| Methanol | High | Moderate-High | Very High | May be too effective a solvent, leading to poor recovery unless used in a mixed system. |
| Isopropanol | Medium | Low | Moderate-High | Excellent candidate. Often provides a better solubility differential than ethanol. |
| Acetone | Medium | High | Very High | Likely too soluble at room temperature for high yield.[12] |
| Ethyl Acetate | Medium | Moderate | High | A viable candidate, often used for amide purification.[13][14] |
| Toluene | Low | Low | Moderate | A possible candidate, especially for removing more polar impurities. |
| Hexane | Low | Very Low | Very Low | Unsuitable as a primary solvent; potential as an antisolvent. |
Note: This table is based on general principles of "like dissolves like" and common practices for amide purification.[7] Small-scale lab tests are required for confirmation.
Logical Workflow for Solvent Selection
The process of choosing the optimal solvent system can be visualized as a decision tree.
References
- 1. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methyl-p-toluenesulfonamide CAS#: 640-61-9 [m.chemicalbook.com]
- 14. N-Methyl-p-toluenesulfonamide | 640-61-9 [amp.chemicalbook.com]
N-Methyl-p-toluamide reaction with electrophiles and nucleophiles
An In-Depth Guide to the Reactivity of N-Methyl-p-toluamide with Electrophiles and Nucleophiles
Introduction: The Duality of this compound
This compound (CAS: 18370-11-1, Formula: C₉H₁₁NO) is a disubstituted aromatic amide featuring a robust chemical architecture that offers two distinct avenues for chemical transformation.[1][2][3][4][5] Its structure comprises an electron-rich p-substituted benzene ring and an amide functional group. This duality makes it a versatile intermediate in organic synthesis. The aromatic ring is susceptible to electrophilic aromatic substitution (EAS) , while the carbonyl carbon of the amide group serves as a target for nucleophilic attack .
This guide provides a detailed exploration of these reaction pathways, complete with mechanistic insights and field-proven protocols designed for practical application in a research and development setting. We will dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for achieving predictable and high-yield outcomes.
Part 1: Electrophilic Aromatic Substitution Reactions
Core Principles: Directing Effects of the N-Methylamido Group
The reactivity of the benzene ring in this compound is governed by the electronic effects of its two substituents: the activating methyl group and the N-methylamido group. The N-methylamido group, despite the electron-withdrawing nature of its carbonyl, functions as a moderate activating group and a powerful ortho, para-director.[6] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.
However, this activating effect is attenuated compared to a simple amine (-NHR) because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. The existing methyl group at the para position further directs incoming electrophiles to the two equivalent ortho positions (relative to the amide).
Caption: Resonance structures showing delocalization of the nitrogen lone pair.
Application Note 1: Nitration of this compound
Objective: To synthesize 4-Methyl-N-methyl-3-nitrobenzamide through electrophilic nitration. This protocol leverages the ortho, para-directing nature of the amide to install a nitro group at the C3 position.
Mechanistic Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by concentrated sulfuric acid.[7] The electron-rich aromatic ring of the substrate then attacks the nitronium ion. The use of dilute sulfuric acid (40-78%) has been shown to favor the formation of the meta-nitro product (relative to the methyl group) while minimizing ortho-isomer byproducts.[8]
Protocol: Selective Nitration
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 150 mL of 70% sulfuric acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 30 g (0.201 mol) of this compound to the cooled acid, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding 22 g (0.221 mol) of 63% nitric acid to 50 g of 98% sulfuric acid, maintaining the temperature below 20°C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 2 hours, keeping the reaction temperature between 15°C and 20°C.[8]
-
Quenching: After the addition is complete, stir the mixture for an additional 3 hours at room temperature. Pour the reaction mass slowly onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a pale-yellow solid. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH 7), and dry under vacuum at 60°C.
| Parameter | Value | Rationale |
| Solvent | 70% H₂SO₄ | Controls isomer formation and keeps reactants in solution.[8] |
| Temperature | 15-20°C | Balances reaction rate with selectivity, preventing side reactions. |
| Work-up | Poured onto ice | Safely quenches the reaction and precipitates the product. |
| Expected Yield | >85% | Optimized conditions for selective mono-nitration. |
Part 2: Nucleophilic Reactions at the Amide Group
Core Principles: The Stability of the Amide Bond
Amides are the most stable of the carboxylic acid derivatives, exhibiting significant resistance to nucleophilic attack.[9] This stability arises from resonance between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, reactions with nucleophiles often require forcing conditions (heat, strong acids/bases) or highly reactive reagents.
Application Note 2: Hydrolysis to p-Toluic Acid
Objective: To cleave the amide bond, yielding p-toluic acid and methylamine. This transformation is fundamental for removing an amide protecting group or for further functionalization of the carboxylic acid.
Mechanistic Insight: Hydrolysis can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. The reaction is driven to completion by the protonation of the liberated methylamine to its non-nucleophilic ammonium salt.[9]
-
Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon. This pathway is generally irreversible because the final step is the deprotonation of the p-toluic acid to its resonance-stabilized carboxylate salt.[9][10] Tertiary amides are known to be particularly difficult to cleave under these conditions.[11][12]
Caption: Workflow comparison of acid- and base-catalyzed amide hydrolysis.
Protocol: Base-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask containing 15 g (0.101 mol) of this compound, add 100 mL of a 20% (w/v) aqueous sodium hydroxide solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH ~2 by the slow addition of concentrated hydrochloric acid in an ice bath.
-
Isolation: The p-toluic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry.
Application Note 3: Reduction to N,p-Dimethylbenzylamine
Objective: To fully reduce the carbonyl group of the amide to a methylene (-CH₂-) group, yielding the corresponding secondary amine.
Mechanistic Insight: This transformation is exclusively achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[13] Weaker reagents such as sodium borohydride (NaBH₄) are ineffective.[14] The mechanism for amide reduction is distinct from that of other carbonyl compounds. The carbonyl oxygen is complexed by aluminum and eliminated as a leaving group, forming a transient iminium ion intermediate. This electrophilic iminium ion is then rapidly reduced by a second equivalent of hydride to furnish the amine.[15]
Caption: Mechanism of amide reduction with Lithium Aluminum Hydride.
Protocol: LiAlH₄ Reduction
SAFETY NOTE: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 7.6 g (0.20 mol) of LiAlH₄ in 150 mL of anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 14.9 g (0.10 mol) of this compound in 100 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. The addition is exothermic; use an ice bath to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Work-up (Fieser Method): Cool the reaction to 0°C in an ice bath. Cautiously and sequentially add the following dropwise:
-
7.6 mL of water
-
7.6 mL of 15% (w/v) aqueous NaOH
-
22.8 mL of water
-
-
Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour. Filter the salts through a pad of Celite and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Application Note 4: Synthesis of Ketones via Organometallic Addition
Objective: To convert the amide into a ketone by reaction with a Grignard or organolithium reagent.
Mechanistic Insight: Unlike esters or acid chlorides which typically undergo double addition to yield tertiary alcohols, tertiary amides can be used to synthesize ketones.[16] The reaction of a Grignard reagent with the amide forms a relatively stable tetrahedral intermediate where the magnesium coordinates to both the oxygen and nitrogen atoms. This intermediate does not readily collapse to eliminate the amide anion.[17] Subsequent acidic work-up hydrolyzes this stable intermediate directly to the desired ketone.[16][17]
Protocol: Reaction with Phenylmagnesium Bromide
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 7.45 g (0.05 mol) of this compound in 100 mL of anhydrous THF. Cool the solution to 0°C.
-
Reagent Addition: Slowly add 20 mL of a 3.0 M solution of phenylmagnesium bromide in diethyl ether (0.06 mol) dropwise, maintaining the temperature below 5°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quenching: Cool the reaction back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, (4-methylphenyl)(phenyl)methanone, can be purified by column chromatography or recrystallization.
| Reaction | Reagent(s) | Product Type | Key Insight |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | Irreversible due to final acid-base step.[9] |
| Reduction | 1. LiAlH₄ 2. H₂O | Secondary Amine | Proceeds via an iminium ion intermediate.[15] |
| Organometallic Add. | 1. RMgX 2. H₃O⁺ | Ketone | Forms a stable tetrahedral intermediate.[16][17] |
References
- 1. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 18370-11-1 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uregina.ca [uregina.ca]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyl-p-toluamide Synthesis
Welcome to the Technical Support Center for N-Methyl-p-toluamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you achieve higher yields and purity in your experiments.
Introduction to this compound Synthesis
This compound (also known as N,4-dimethylbenzamide) is typically synthesized via a nucleophilic acyl substitution reaction. The most common and robust method is the Schotten-Baumann reaction, which involves the acylation of methylamine with p-toluoyl chloride.[1][2][3] This method is favored for its generally high yields and straightforward procedure.
The overall reaction is as follows:
p-Toluoyl chloride + Methylamine → this compound + Hydrochloric acid
A base is required to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4]
Experimental Protocols
Protocol 1: Synthesis of p-Toluoyl Chloride from p-Toluic Acid
The first step in this synthetic route is the conversion of p-toluic acid to the more reactive p-toluoyl chloride.
Materials:
-
p-Toluic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add p-toluic acid (1 equivalent) to the flask.
-
Add the anhydrous solvent.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the suspension.
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) until the reaction is complete (cessation of gas evolution).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain crude p-toluoyl chloride, which can be used directly in the next step.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from p-toluoyl chloride and methylamine.
Materials:
-
p-Toluoyl chloride
-
Methylamine (solution in THF, water, or as a gas)
-
Aqueous sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine, pyridine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, dissolve methylamine (1.2-1.5 equivalents) in the chosen solvent in an Erlenmeyer flask or beaker.
-
Prepare a separate solution of aqueous sodium hydroxide (2.0-3.0 equivalents).
-
Cool the methylamine solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution to the methylamine solution with stirring.
-
Dissolve the crude p-toluoyl chloride (1 equivalent) from Protocol 1 in an organic solvent like dichloromethane.
-
Add the p-toluoyl chloride solution dropwise to the cold, basic methylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common problem in amide synthesis and can be attributed to several factors:
-
Hydrolysis of p-Toluoyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis by moisture. This will revert it back to the unreactive p-toluic acid.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or gently heating the reaction mixture.[6]
-
-
Suboptimal Temperature: While the Schotten-Baumann reaction is often performed at low temperatures to control its exothermic nature, excessively low temperatures can slow down the reaction rate.
-
Solution: Maintain the reaction temperature between 0 and 5 °C during the addition of the acyl chloride, then allow it to warm to room temperature to ensure completion.[7]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess of methylamine (1.2-1.5 equivalents) to ensure the complete consumption of the p-toluoyl chloride.
-
Q2: My final product is an oil and will not crystallize, or it is discolored. What should I do?
A2: These issues are typically due to the presence of impurities.
-
Oily Product/Failure to Crystallize: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.
-
Solution: Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[5]
-
-
Discolored Product: The formation of colored byproducts can occur, especially if the reaction temperature during the formation of p-toluoyl chloride was too high or the reaction time was prolonged.
Q3: What is the best method to purify the crude this compound?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.
-
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.[10][11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Q4: What are the key parameters to control for optimizing the yield of this compound?
A4: To maximize the yield, focus on the following parameters:
| Parameter | Recommended Condition | Rationale |
| Reagent Purity | Use high-purity starting materials. | Impurities can lead to side reactions and lower yields. |
| Anhydrous Conditions | Use dry glassware and anhydrous solvents. | Prevents the hydrolysis of the reactive p-toluoyl chloride intermediate.[5] |
| Stoichiometry | Use a slight excess of methylamine (1.2-1.5 eq.). | Ensures complete conversion of the limiting reagent (p-toluoyl chloride). |
| Temperature Control | 0-5 °C during addition, then room temperature. | Controls the exothermic reaction and prevents side reactions, while ensuring the reaction goes to completion.[7] |
| Base | Use a sufficient amount of a suitable base (e.g., 2-3 eq. NaOH). | Neutralizes the HCl byproduct, driving the reaction forward.[4] |
| Reaction Time | Monitor by TLC until completion (typically 1-2 hours). | Ensures maximum conversion without the formation of degradation products from prolonged reaction times.[6] |
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. mt.com [mt.com]
Technical Support Center: Troubleshooting Low Yield in N-Methyl-p-toluamide Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-p-toluamide (NMPTA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low product yields. By understanding the underlying chemical principles and common pitfalls, you can significantly improve the efficiency and reproducibility of your synthesis.
This compound, a valuable amide compound, is typically synthesized via nucleophilic acyl substitution. The two most prevalent laboratory-scale methods involve the reaction of methylamine with either an activated carboxylic acid derivative, p-toluoyl chloride, or directly with p-toluic acid using a coupling agent. While seemingly straightforward, these reactions are sensitive to conditions, and suboptimal yields are a frequent challenge. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
General Synthetic Pathways
The synthesis of this compound primarily follows two routes, each with its own set of reactants and potential challenges.
Technical Support Center: Challenges in the Purification of N-Methyl-p-toluamide
Welcome to the technical support center for the purification of N-Methyl-p-toluamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification and provide practical, in-depth solutions based on established scientific principles. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification protocols.
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you might face during the purification of this compound, offering step-by-step guidance to resolve them.
Q1: My recrystallization of this compound results in a low yield. What are the likely causes and how can I improve it?
A1: Low yield during recrystallization is a frequent challenge. The primary reasons often involve the choice of solvent and the experimental technique.[1]
Causality and Solution:
-
Excessive Solvent: Using too much solvent is a common pitfall that leads to a significant portion of your product remaining in the mother liquor.[1] To remedy this, use the minimum amount of hot solvent necessary to dissolve the crude this compound. If you've already added too much, you can carefully evaporate some of the solvent to achieve a saturated solution.[1]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the solubility is too high at room temperature, your recovery will be poor. Experiment with different solvent systems. A mixed solvent system can sometimes provide the ideal solubility profile.
-
Premature Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals. Insulating the flask can help with this.
-
Incomplete Transfer: Ensure all crystals are transferred from the crystallization flask to the filter. Rinsing the flask with a small amount of the cold recrystallization solvent can help recover any remaining product.
Workflow for Optimizing Recrystallization Yield:
Caption: Decision tree for troubleshooting low recrystallization yield.
Q2: During cooling, my this compound is "oiling out" instead of crystallizing. How can I prevent this?
A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[1] This is problematic because the liquid droplets that form are often impure.[1]
Causality and Solution:
-
High Concentration of Impurities: Impurities can depress the melting point of your compound, leading to oiling out. A preliminary purification step, such as a simple filtration or a wash, might be necessary.
-
Solution Cooling Too Rapidly: Rapid cooling can cause the compound to come out of solution at a temperature above its melting point. To prevent this, allow the solution to cool more slowly. You can insulate the flask or allow it to cool to room temperature before placing it in an ice bath.
-
Solvent Choice: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.
-
Insufficient Solvent: Paradoxically, while too much solvent reduces yield, too little can sometimes lead to oiling out if the solution becomes supersaturated too quickly at a high temperature. Add a small amount of additional hot solvent and allow the solution to cool slowly again.[1]
Q3: I'm observing persistent colored impurities in my this compound, even after recrystallization. What are my options?
A3: Colored impurities often indicate the presence of byproducts from the synthesis. Standard recrystallization may not be sufficient to remove them.
Causality and Solution:
-
Oxidation Products: The starting materials or the product itself can undergo oxidation, leading to colored byproducts.
-
Residual Reagents or Catalysts: Some reagents or catalysts used in the synthesis can be colored and difficult to remove.
Purification Strategies for Colored Impurities:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a powerful technique for separating compounds based on their polarity. A silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can effectively separate this compound from colored impurities.
-
Washing: A liquid-liquid extraction (wash) of the crude product with a dilute acid or base solution (depending on the nature of the impurity) before recrystallization can be effective. For instance, washing with a dilute sodium bicarbonate solution can remove acidic impurities.
Q4: How can I confirm the purity of my final this compound product?
A4: Assessing the purity of your final product is a critical step. Several analytical techniques can be employed.
| Analytical Technique | Information Provided |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity by separating the main compound from any impurities.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the molecular weight and can help identify volatile impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can reveal the presence of impurities with distinct NMR signals. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups and can be compared to a reference spectrum.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and handling of this compound during purification.
Q1: What are the common impurities I might encounter in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. Common methods involve the reaction of p-toluoyl chloride with methylamine or the methylation of p-toluamide.
-
Unreacted Starting Materials: Residual p-toluic acid, p-toluoyl chloride, or p-toluamide.
-
Byproducts of Side Reactions: For example, if the reaction temperature is not well-controlled, side reactions can lead to the formation of other amides or related compounds.
-
Hydrolysis Products: this compound can undergo hydrolysis back to p-toluic acid and methylamine, especially in the presence of strong acids or bases.[6][7]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the structure of this compound (an aromatic amide), a solvent of intermediate polarity is often a good choice.
-
Single Solvents: Toluene, ethanol, or a mixture of ethanol and water are often good starting points.
-
Solvent Mixtures: A mixture of a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexane) can be effective. You would dissolve the compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy, then heat to redissolve and cool slowly.
Q3: Can I use column chromatography to purify this compound? If so, what conditions are recommended?
A3: Yes, column chromatography is an excellent method for purifying this compound, especially for removing closely related impurities.
Recommended Protocol for Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Collection and Evaporation: Collect the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Workflow for Column Chromatography Purification:
Caption: Step-by-step workflow for column chromatography purification.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information. The GHS classification indicates it is harmful if swallowed.[8]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Methyl-p-toluamide reaction parameter optimization (temperature, catalyst)
Welcome to the Technical Support Center for the synthesis of N-Methyl-p-toluamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the intricacies of this chemical transformation. Our focus is on optimizing reaction parameters, specifically temperature and catalyst selection, to ensure high yield and purity of the final product.
Introduction to this compound Synthesis
This compound, also known as N,4-dimethylbenzamide, is a significant amide compound. The primary synthetic route involves the reaction of p-toluic acid or its derivatives with methylamine. While seemingly straightforward, this amidation reaction is often plagued by challenges such as low yield, formation of impurities, and harsh reaction conditions. This guide will provide the technical insights necessary to overcome these obstacles.
The most common approach for synthesizing this compound is a two-step process. First, p-toluic acid is converted to a more reactive intermediate, typically p-toluoyl chloride. This is followed by the reaction of the acid chloride with methylamine.[1][2] An alternative is a one-pot synthesis using coupling agents.[3] The choice of method, catalyst, and reaction temperature is critical for a successful synthesis.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound in a laboratory setting?
A1: The most prevalent and well-documented method for synthesizing N-substituted amides is a two-step process.[1][2] First, p-toluic acid is converted to its more reactive acid chloride derivative, p-toluoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The second step involves the reaction of the freshly prepared p-toluoyl chloride with methylamine to yield this compound. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[5]
Q2: What are the primary side reactions that can diminish the yield and purity of this compound?
A2: Several side reactions can occur, leading to a lower overall yield and the formation of impurities. A major concern is the hydrolysis of the highly reactive p-toluoyl chloride intermediate back to p-toluic acid if it comes into contact with moisture.[2] Another potential issue is the formation of a symmetrical anhydride from the reaction of two molecules of p-toluoyl chloride. If the reaction temperature is not carefully controlled, or if the workup procedure is delayed, a discolored product may also be formed.[2]
Q3: How can I purify the crude this compound product after synthesis?
A3: Purification of the crude product typically involves a series of extraction and washing steps. The reaction mixture is often extracted with a suitable organic solvent like diethyl ether or dichloromethane.[6] To remove any unreacted p-toluic acid, the organic layer can be washed with a mild aqueous base solution such as sodium bicarbonate.[6] Excess methylamine can be removed by washing with a dilute aqueous acid solution like hydrochloric acid. After washing with water and brine to remove residual salts, the organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6] For higher purity, recrystallization or column chromatography can be employed.
Q4: Can I perform a one-pot synthesis of this compound?
A4: Yes, one-pot procedures are a viable and often more efficient alternative. These methods typically employ coupling agents that activate the carboxylic acid in situ, allowing for a direct reaction with the amine. A common and effective coupling agent is 1,1'-carbonyldiimidazole (CDI).[3][7] This approach avoids the need to isolate the often-sensitive acid chloride intermediate. Other modern coupling agents can also be utilized.
Q5: What are some alternative, greener catalysts for the direct amidation of p-toluic acid?
A5: There is growing interest in developing direct catalytic amidation methods that avoid the use of stoichiometric activating agents. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have shown promise in catalyzing the direct amidation of carboxylic acids with amines at elevated temperatures.[8] Boron-derived catalysts have also been explored for direct amide formation under milder conditions.[9] These methods are generally more atom-economical and generate less waste.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of p-toluoyl chloride. 2. Hydrolysis of p-toluoyl chloride. 3. Inactive catalyst or coupling agent. 4. Insufficient reaction temperature or time. 5. Poor quality of reagents. | 1. Ensure the use of a fresh, high-quality chlorinating agent. Consider adding a catalytic amount of DMF when using oxalyl chloride.[1] 2. Conduct the reaction under anhydrous conditions (e.g., use dry solvents and an inert atmosphere).[2] 3. Use a fresh batch of catalyst or coupling agent. 4. Optimize the reaction temperature and monitor the reaction progress using TLC. For direct amidation with catalysts like Nb₂O₅, higher temperatures (e.g., 150-200 °C) may be required.[8] 5. Verify the purity of starting materials. |
| Formation of White Precipitate (p-toluic acid) | 1. Incomplete reaction. 2. Hydrolysis of p-toluoyl chloride during workup. | 1. Increase reaction time or temperature. 2. Perform the aqueous workup quickly and at a low temperature. Ensure the organic layer is thoroughly dried. |
| Product is Dark or Discolored | 1. High reaction temperatures leading to decomposition. 2. Prolonged reaction times. | 1. Avoid excessive heating, especially during the formation of p-toluoyl chloride. This step can often be performed at room temperature.[2] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider purification by column chromatography or recrystallization to remove colored impurities. |
| Presence of a Symmetrical Anhydride Impurity | Reaction of p-toluoyl chloride with unreacted p-toluic acid or its carboxylate salt. | Ensure complete conversion of p-toluic acid to the acid chloride before adding methylamine. Use of a non-nucleophilic base can minimize the presence of the carboxylate. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via p-Toluoyl Chloride
This protocol is a standard and reliable method for the synthesis of this compound.
Step 1: Formation of p-Toluoyl Chloride
-
In a fume hood, place p-toluic acid (1 equivalent) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).
-
Gently reflux the mixture until the evolution of gas ceases (typically 1-2 hours). Alternatively, the reaction can be stirred at room temperature for a longer period.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude p-toluoyl chloride is used directly in the next step.
Step 2: Amidation with Methylamine
-
Dissolve the crude p-toluoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (as a solution in THF or water, ~1.5-2 equivalents) and a non-nucleophilic base like triethylamine (~1.5 equivalents) in the same solvent.
-
Slowly add the methylamine solution to the stirred p-toluoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the p-toluoyl chloride.
-
Proceed with the workup and purification as described in the FAQ section.
Protocol 2: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol offers a more streamlined approach to the synthesis.[3][7]
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve p-toluic acid (1 equivalent) and 1,1'-carbonyldiimidazole (CDI, ~1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ gas ceases. This indicates the formation of the acylimidazolide intermediate.
-
Add a solution of methylamine (~1.5 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature overnight, or gently heat to 40-50 °C for a few hours to drive the reaction to completion. Monitor the progress by TLC.
-
Once the reaction is complete, proceed with an aqueous workup and purification as previously described.
Visualizations
Reaction Mechanism: Two-Step Synthesis
References
- 1. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 2. benchchem.com [benchchem.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. researchgate.net [researchgate.net]
- 5. What esters can be synthesized from P - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 6. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Kinetic versus thermodynamic control in N-Methyl-p-toluamide synthesis
A Guide to Navigating Kinetic vs. Thermodynamic Control
Welcome to the technical support center for the synthesis of N-Methyl-p-toluamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during this classic amidation reaction. As Senior Application Scientists, we move beyond simple protocols to explain the underlying principles of kinetic and thermodynamic control that govern the outcome of your synthesis, ensuring you can troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and controlling the synthesis of this compound.
Question 1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound synthesis?
Answer: In the synthesis of this compound from p-toluic acid and methylamine, kinetic and thermodynamic control refer to two different potential outcomes of the reaction, governed by the reaction conditions.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control. This means the major product formed is the one that forms the fastest, i.e., the one with the lowest activation energy. In this specific synthesis, the initial reaction between the carboxylic acid (p-toluic acid) and the amine (methylamine) is a rapid acid-base neutralization.[1] This forms the methylammonium p-toluate salt, which is the kinetic product . This reaction is fast and reversible but does not lead to the desired amide.
-
Thermodynamic Control: At higher temperatures and often with longer reaction times, the system has enough energy to overcome higher activation barriers and reach the most stable product. The thermodynamic product is this compound, which is more stable than the starting materials or the intermediate salt.[2] Achieving this requires overcoming the activation energy for the dehydration of the salt intermediate, a process that is often facilitated by removing water from the reaction.[3]
Question 2: How do reaction temperature and time specifically influence the product ratio?
Answer: Temperature is the most critical variable in determining whether a reaction is under kinetic or thermodynamic control.
-
Low Temperature (e.g., Room Temperature): Favors the kinetic product. The rapid acid-base reaction dominates, and the system may not have sufficient energy to proceed to the amide.[1] You will primarily isolate the methylammonium p-toluate salt.
-
High Temperature (e.g., >100 °C): Favors the thermodynamic product. The increased thermal energy allows the reverse reaction of the salt to the acid and amine to occur, and more importantly, provides the necessary activation energy for the condensation reaction (elimination of water) to form the stable amide bond.[2]
-
Reaction Time: Longer reaction times, especially at elevated temperatures, allow the reaction mixture to reach equilibrium, which will favor the most stable product, the amide.
Question 3: Aside from direct heating, how can I favor the thermodynamic product (the amide)?
Answer: While high heat is the direct approach, several strategies can be employed to favor amide formation, often under milder conditions. The most common method is to bypass the high-energy intermediate of the direct condensation by "activating" the carboxylic acid. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[4][5]
Common activation methods include:
-
Conversion to an Acyl Chloride: Reacting p-toluic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates p-toluoyl chloride.[5] This highly reactive intermediate readily reacts with methylamine, even at low temperatures, to form the amide in high yield.
-
Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, facilitating amide bond formation under much milder conditions than direct thermal condensation.[6]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during the synthesis.
Problem 1: My reaction stops at the salt stage. The product is water-soluble and doesn't match the amide's spectral data. What's happening?
Answer: You are operating under kinetic control. The fast acid-base reaction between p-toluic acid and methylamine has produced methylammonium p-toluate.[1] This is a common pitfall when simply mixing the two reagents at room temperature without an activating agent.
Solutions:
-
Thermal Promotion: Heat the reaction mixture, ideally in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). This will provide the energy needed to overcome the activation barrier for condensation.[2]
-
Chemical Activation: The more reliable method is to start over and activate the p-toluic acid first. Convert it to p-toluoyl chloride and then react it with methylamine.[5] This pathway has a much lower activation energy for the final amide formation step.
Problem 2: I'm getting a very low yield of this compound even after heating the reaction.
Answer: Low yield can stem from several issues, often related to incomplete reaction or side reactions.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Water Removal | The condensation reaction to form the amide is reversible. If the water produced is not removed, the equilibrium will not favor the product. | Use a Dean-Stark apparatus if using a suitable solvent like toluene. Alternatively, conduct the reaction under vacuum to remove water as it forms. |
| Suboptimal Temperature/Time | The reaction may not have been heated high enough or for long enough to reach thermodynamic equilibrium. | Gradually increase the reaction temperature, monitoring for product formation via TLC or LC-MS. Ensure the reaction is allowed to proceed for several hours. |
| Amine Volatility | Methylamine is a volatile gas (or is often used as a solution). During heating, it can escape from the reaction vessel, leading to an incorrect stoichiometry. | Use a sealed reaction vessel or a condenser to minimize the loss of methylamine. It is also advisable to use a slight excess of the amine. |
| Decomposition | At very high temperatures, the starting materials or the product might begin to decompose, leading to side products and reduced yield. | Use the lowest temperature that effectively promotes the reaction. Consider using a coupling reagent to allow for milder reaction conditions.[6] |
Problem 3: The reaction to form the acyl chloride from p-toluic acid is messy and gives multiple products.
Answer: The formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) can sometimes lead to side reactions if not performed correctly.
Solutions:
-
Use a Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). It reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species and often leads to a cleaner reaction.[5]
-
Control Temperature: The reaction is typically exothermic. Perform the addition of thionyl chloride at 0 °C to control the reaction rate and minimize side product formation.
-
Remove Excess Reagent: Thionyl chloride is volatile. After the reaction is complete, it should be removed under reduced pressure to prevent it from interfering with the subsequent amidation step.
Visualizing Reaction Control and Troubleshooting
The following diagrams illustrate the key concepts discussed.
Caption: Energy profile showing the kinetic vs. thermodynamic pathways.
Caption: Troubleshooting workflow for low amide yield.
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing this compound under different control regimes.
Protocol 1: Thermodynamically Controlled Direct Amidation
This protocol forces the reaction towards the thermodynamic product by using high temperature and removing water.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add p-toluic acid (13.6 g, 0.1 mol) and toluene (50 mL).
-
Reagent Addition: Add a 40% aqueous solution of methylamine (8.5 mL, ~0.11 mol) to the flask. A thick white precipitate (the kinetic salt product) will likely form.
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected (approximately 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Synthesis via Acyl Chloride (Bypassing Kinetic Trap)
This is the most common and reliable laboratory method, as it avoids the difficult direct condensation.[5]
-
Acyl Chloride Formation: In a fume hood, add p-toluic acid (13.6 g, 0.1 mol) to a 100 mL round-bottom flask with a stir bar. Add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature, followed by 2 drops of DMF.
-
Reaction: Gently heat the mixture to 50-60 °C for 1 hour. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
Isolation of Intermediate: Remove the excess thionyl chloride under reduced pressure. The remaining oil is p-toluoyl chloride and can be used directly in the next step.
-
Amidation: Dissolve the crude p-toluoyl chloride in an anhydrous solvent like dichloromethane (50 mL) and cool the flask in an ice bath. In a separate beaker, dissolve methylamine hydrochloride (8.1 g, 0.12 mol) and a non-nucleophilic base such as triethylamine (17 mL, 0.12 mol) in 50 mL of dichloromethane.
-
Reaction: Add the methylamine solution dropwise to the cold acyl chloride solution. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1 to wash and isolate the final product, this compound.
References
Stability issues of N-Methyl-p-toluamide under acidic or basic conditions
Overview
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals addressing the stability of N-Methyl-p-toluamide. The amide bond, while generally robust, is susceptible to hydrolysis under certain acidic and basic conditions, which can impact experimental outcomes, formulation stability, and product shelf-life. This document provides in-depth FAQs, troubleshooting protocols, and validated methodologies to diagnose and mitigate stability issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental stability of this compound.
Q1: How chemically stable is the amide bond in this compound at neutral pH?
A: The amide bond in this compound is generally quite stable under neutral pH conditions (pH 5-9).[1] This stability is primarily attributed to resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the carbonyl group.[2][3] This resonance imparts a partial double-bond character to the carbon-nitrogen bond, increasing its strength and making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[1][2] Studies on similar amide bonds suggest a half-life of many years in neutral aqueous solutions at room temperature.[1]
Q2: What is the degradation mechanism of this compound under acidic conditions?
A: Under acidic conditions, the amide bond undergoes acid-catalyzed hydrolysis. The mechanism involves two key steps:
-
Protonation: The carbonyl oxygen of the amide is first protonated by the acid (e.g., H₃O⁺). This step is crucial as it increases the positive charge on the carbonyl carbon, making it significantly more electrophilic.[2][4]
-
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and subsequent elimination of the amine, leading to the cleavage of the C-N bond.
The final degradation products are p-Toluic Acid and Methylamine (which will be protonated as the methylammonium ion in the acidic medium).[2]
Q3: How does this compound degrade in a basic environment?
A: In a basic (alkaline) environment, the degradation mechanism is a base-catalyzed hydrolysis. This process occurs via a direct nucleophilic acyl substitution:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, and the C-N bond is cleaved. The leaving group is the methylamide anion (CH₃NH⁻), which is a strong base and immediately abstracts a proton from the newly formed carboxylic acid or the solvent.
The final products are the p-Toluate salt (the conjugate base of p-Toluic Acid) and Methylamine .[5] Vigorous conditions, such as high concentrations of alkali hydroxides and elevated temperatures, are often required to achieve a significant rate of hydrolysis for stable amides.[6]
Q4: What primary factors will accelerate the degradation of my this compound sample?
A: The rate of hydrolysis is primarily influenced by three factors:
-
pH: The rate is slowest near neutral pH and increases significantly at both low (<4) and high (>10) pH values.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.
-
Presence of Catalysts: Certain enzymes (e.g., amidases) or metal ions can catalyze amide hydrolysis even under mild conditions.[1][7]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common stability-related issues encountered during experiments.
Issue: Unexpected Loss of this compound in a Liquid Formulation
-
Symptom: You observe a significant decrease in the parent compound's peak area and/or the appearance of a new, more polar peak (likely p-Toluic Acid) during HPLC analysis of your formulation over time.
-
Possible Causes:
-
The pH of your formulation is outside the optimal stability range (pH 5-9). Excipients or other active ingredients may have shifted the pH into an acidic or basic region.
-
The formulation is being stored at an inappropriately high temperature.
-
A specific excipient in the formulation is catalyzing the hydrolysis reaction.
-
-
Recommended Actions:
Caption: Troubleshooting workflow for unexpected degradation.
Section 3: Experimental Protocols
These protocols provide standardized methods for assessing the stability of this compound.
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and determine the intrinsic stability of the molecule, a critical step in developing stability-indicating analytical methods.[8][9]
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and balance
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution. Causality: Acetonitrile is used as a co-solvent as this compound has low aqueous solubility.
-
-
Stress Sample Preparation (perform in triplicate):
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of HPLC-grade water.
-
Control (Unstressed): Mix 1 mL of stock solution with 9 mL of a 1:1 mixture of water and acetonitrile. Store protected from light at 2-8°C.
-
-
Incubation:
-
Place all stress samples in a water bath set to 60°C.
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching:
-
Immediately before analysis, take a 1 mL aliquot of the stress sample.
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Causality: Neutralization is critical to halt the degradation reaction, ensuring the analytical result reflects the specific time point.
-
-
Analysis:
-
Analyze all quenched samples and the control sample by a suitable stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to the unstressed control.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its primary degradant, p-Toluic Acid.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 235 nm |
| Injection Vol. | 10 µL |
Expected Elution Profile: p-Toluic Acid (more polar) will elute earlier, followed by this compound (less polar). This method should be fully validated for specificity, linearity, accuracy, and precision.
Section 4: Data Interpretation & Visualization
Illustrative Forced Degradation Data
The following table summarizes hypothetical data from a forced degradation study as described in Protocol 1.
| Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl @ 60°C | 8 | ~15% |
| 24 | ~40% | |
| 0.1 M NaOH @ 60°C | 8 | ~12% |
| 24 | ~35% | |
| Water @ 60°C | 24 | < 2% |
This data illustrates that this compound is susceptible to both acid and base hydrolysis under accelerated conditions, while remaining relatively stable in neutral water.
Degradation Pathway Diagrams
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uregina.ca [uregina.ca]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for N-Methyl-p-toluamide: A Guide for Researchers
Introduction
N-Methyl-p-toluamide, a monosubstituted benzamide derivative, is a significant scaffold in medicinal chemistry and a valuable intermediate in organic synthesis. Its structural motif is found in a range of biologically active compounds. The efficient and scalable synthesis of this amide is therefore of considerable interest to researchers in drug discovery, process development, and materials science. The formation of the amide bond is one of the most fundamental and frequently performed transformations in chemistry. However, the choice of synthetic route can have profound implications on yield, purity, cost, safety, and environmental impact.
This guide provides a comprehensive comparative analysis of the most pertinent and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages and disadvantages. Our analysis is grounded in established chemical principles and supported by experimental data from the literature, enabling you to make an informed decision for your specific research or development needs.
Core Synthetic Strategies for Amide Bond Formation
The synthesis of this compound fundamentally involves the formation of an amide bond between p-toluic acid or its derivative and methylamine. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1] Consequently, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. The primary strategies to achieve this activation can be broadly categorized as:
-
Conversion to a Highly Reactive Acyl Intermediate: The classic and robust approach involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride.
-
In Situ Activation with Coupling Agents: This modern and versatile strategy utilizes stoichiometric coupling reagents to activate the carboxylic acid directly in the reaction mixture.
-
Catalytic Direct Amidation: An emerging area focused on green chemistry principles, this approach uses a catalyst to facilitate the direct condensation of the carboxylic acid and amine, with water as the only byproduct.
We will now examine each of these routes in detail.
Route 1: The Acyl Chloride (Schotten-Baumann) Method
This is arguably the most traditional and high-yielding route to this compound. It is a two-step process: first, the conversion of p-toluic acid to the more reactive p-toluoyl chloride, followed by the acylation of methylamine. This second step is a classic example of the Schotten-Baumann reaction.[2][3]
Causality and Mechanism
The rationale behind this method is to transform the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl). p-Toluic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form p-toluoyl chloride.[4] The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, which is readily attacked by the nucleophilic methylamine. The reaction is typically performed in the presence of an aqueous base (like NaOH) to neutralize the HCl byproduct, which drives the reaction to completion and prevents the protonation of the methylamine nucleophile.[5]
Experimental Protocol: Synthesis of this compound via p-Toluoyl Chloride
This protocol is adapted from established procedures for the synthesis of analogous N,N-dialkyl-toluamides.[4][6]
Step 1: Synthesis of p-Toluoyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add p-toluic acid (13.6 g, 0.1 mol).
-
Working in a fume hood, add thionyl chloride (11 mL, 0.15 mol) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude p-toluoyl chloride as a liquid. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound (Schotten-Baumann Reaction)
-
In a 250 mL Erlenmeyer flask, prepare a solution of methylamine by adding a 40% aqueous solution of methylamine (11.6 g, 0.15 mol) to 50 mL of 10% aqueous sodium hydroxide. Cool the solution in an ice bath.
-
With vigorous stirring, slowly add the crude p-toluoyl chloride (from Step 1) dropwise to the cold methylamine solution.
-
After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted methylamine and salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven. The expected product is a white crystalline solid.
Characterization Data for this compound
-
Molecular Formula: C₉H₁₁NO[7]
-
Molecular Weight: 149.19 g/mol [7]
-
Mass Spectrum (EI): Key fragments can be observed, providing structural confirmation.[8]
-
IR Spectrum: Characteristic peaks for the amide functional group will be present, typically around 3300 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=O stretch, Amide I band).[9]
Workflow Diagram: Acyl Chloride Route
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
A Comparative Reactivity Study: N-Methyl-p-toluamide vs. p-toluamide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, the amide functional group is both ubiquitous and fundamental. Its reactivity, however, is nuanced, heavily influenced by the substitution on the nitrogen atom. This guide provides an in-depth comparative analysis of N-Methyl-p-toluamide, a secondary amide, and p-toluamide, a primary amide. By exploring their structural differences, we will dissect the resulting impact on their reactivity in key chemical transformations, supported by mechanistic insights and detailed experimental protocols.
Molecular Profile: A Tale of Two Amides
At first glance, this compound and p-toluamide are structurally similar, both featuring a p-tolyl group attached to an amide carbonyl. The critical distinction lies at the nitrogen atom: p-toluamide possesses two N-H bonds (a primary amide), while this compound has one N-H bond and one N-methyl group (a secondary amide)[1][2]. This seemingly minor alteration has profound implications for their electronic and steric properties, which in turn govern their chemical behavior.
| Property | p-Toluamide | This compound |
| Structure | ||
| CAS Number | 619-55-6[3][4][5] | 18370-11-1[6][7][8] |
| Molecular Formula | C₈H₉NO[4][5] | C₉H₁₁NO[6][7][8] |
| Molecular Weight | 135.16 g/mol [4][5] | 149.19 g/mol [6][7] |
| Appearance | White crystalline powder or needles[3][5] | - |
| Melting Point | 158-163 °C[3][4][5][9] | - |
| Boiling Point | 270.4°C at 760 mmHg[9] | - |
| Topological Polar Surface Area | 43.09 Ų[9] | 29.1 Ų[7] |
Comparative Reactivity Analysis
The reactivity of amides is dominated by the chemistry of the carbonyl group and the adjacent aromatic ring. The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair into the carbonyl system, makes amides the least reactive of the carboxylic acid derivatives[10]. However, the substitution on the nitrogen introduces exploitable differences.
Nucleophilic Acyl Substitution: The Case of Hydrolysis
Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine/ammonia, is a cornerstone reaction. Its rate is highly dependent on the amide's structure.
Mechanistic Considerations: Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the nitrogen-containing leaving group[11][12].
Caption: General mechanism of base-catalyzed amide hydrolysis.
Reactivity Comparison:
-
Steric Hindrance: The N-methyl group in this compound presents greater steric bulk around the carbonyl carbon compared to the hydrogen atoms in p-toluamide. This increased congestion hinders the approach of the nucleophile (e.g., OH⁻), slowing the rate-determining step.
-
Electronic Effects: The methyl group is weakly electron-donating via induction. This effect slightly increases the electron density on the nitrogen, which in turn enhances the resonance donation into the carbonyl. This makes the carbonyl carbon of this compound marginally less electrophilic (less electron-deficient) than that of p-toluamide, further reducing its reactivity toward nucleophiles. While studies on p-alkylbenzamides show that electron-donating groups generally retard the rate of alkaline hydrolysis[11], some modern protocols using non-aqueous conditions have found secondary and tertiary amides can be hydrolyzed more readily than primary amides[13][14]. This highlights the critical role of reaction conditions.
Electrophilic Aromatic Substitution (EAS)
The toluamide moiety contains an activated benzene ring capable of undergoing electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions[15][16]. The nature of the amide substituent dictates the rate and regioselectivity of these reactions.
Mechanistic Considerations: The amide group (-CONH₂) and the N-methylamide group (-CONHCH₃) are both ortho, para-directing substituents. This is because the nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions[17][18][19].
Caption: Resonance stabilization in EAS of an N-substituted benzamide.
Reactivity Comparison:
-
Activating Strength: Both amide groups are considered activating substituents, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself[15]. The key difference again lies in the electronic effect of the N-substituent. The N-methyl group in this compound is inductively electron-donating. This enhances the ability of the nitrogen's lone pair to participate in resonance with the ring, making the ring more electron-rich and thus more nucleophilic.
Experimental Protocols & Data
The following protocols provide a framework for experimentally verifying the discussed reactivity differences.
Protocol: Comparative Alkaline Hydrolysis
This experiment aims to compare the rate of hydrolysis by monitoring the consumption of the starting material or the formation of p-toluic acid over time.
Caption: Workflow for comparative amide hydrolysis experiment.
Experimental Causality:
-
Solvent: Ethanol is chosen to ensure the solubility of the relatively nonpolar amide starting materials in the aqueous base.
-
Temperature: Refluxing at 80°C provides sufficient thermal energy to overcome the activation energy of the hydrolysis reaction for both substrates within a reasonable timeframe.
-
Monitoring: Time-course sampling allows for a semi-quantitative or quantitative comparison of reaction rates. HPLC is the preferred method for accurate quantification.
-
Workup: Acidification protonates the carboxylate product (p-toluic acid), rendering it soluble in an organic solvent like ethyl acetate for isolation and characterization.
Expected Outcome: Analysis of the aliquots will show a faster disappearance of the p-toluamide peak compared to the this compound peak, confirming its higher reactivity in hydrolysis.
Protocol: Comparative Electrophilic Aromatic Substitution (Nitration)
This protocol compares the product distribution and yield when subjecting both amides to nitration.
Step-by-Step Methodology:
-
Preparation: In a flask submerged in an ice-water bath (0-5°C), add 1 mmol of the amide substrate (p-toluamide or this compound) to 5 mL of concentrated sulfuric acid. Stir until fully dissolved.
-
Nitrating Mixture: In a separate test tube, slowly add 1.1 mmol of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Add the cold nitrating mixture dropwise to the amide solution over 15 minutes. Ensure the temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Analysis: Determine the yield and characterize the product(s) using ¹H NMR to confirm the position of nitration.
Experimental Causality:
-
Catalyst/Solvent: Concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid[16][20].
-
Temperature Control: The reaction is highly exothermic. Low temperatures are crucial to prevent over-nitration (dinitration) and unwanted side reactions.
-
Quenching: Pouring the acidic mixture onto ice serves to dilute the acid and precipitate the organic product, which is insoluble in water.
Expected Outcome: Both reactions should yield the ortho-nitro product as the major isomer. This compound may provide a slightly higher yield within the same reaction time, reflecting its greater activation of the aromatic ring.
Summary and Conclusion
The comparison between p-toluamide and this compound serves as a powerful illustration of how subtle structural modifications dictate chemical reactivity.
| Reaction Type | More Reactive Species | Primary Rationale |
| Nucleophilic Acyl Substitution | p-Toluamide | Lower steric hindrance; more electrophilic carbonyl carbon. |
| Electrophilic Aromatic Substitution | This compound | Stronger activation of the aromatic ring due to the inductive effect of the N-methyl group. |
For the researcher, these differences are not merely academic; they are critical for practical application. When designing a synthesis that requires modifying the aromatic ring while preserving the amide, this compound offers a more reactive substrate. Conversely, if the goal is to selectively hydrolyze the amide in the presence of other sensitive functional groups, p-toluamide's higher lability is advantageous. Understanding this structure-reactivity relationship is paramount for efficient route design, optimization, and the successful development of complex molecules.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. P-TOLUAMIDE | 619-55-6 [chemicalbook.com]
- 4. p-toluamide [chembk.com]
- 5. P-TOLUAMIDE CAS#: 619-55-6 [m.chemicalbook.com]
- 6. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. uregina.ca [uregina.ca]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to N-Methyl-p-toluamide as a Synthetic Intermediate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of N-Methyl-p-toluamide's Performance Against Key Alternatives in Modern Organic Synthesis.
In the landscape of synthetic organic chemistry, the judicious selection of intermediates is paramount to the success of a synthetic campaign. This compound (also known as N,4-dimethylbenzamide), a simple yet versatile secondary amide, has emerged as a valuable tool for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this compound's performance as a synthetic intermediate, benchmarking it against common alternatives and providing the necessary experimental context for informed decision-making in your research and development endeavors.
Introduction to this compound: Properties and Synthetic Utility
This compound is a crystalline solid with the molecular formula C₉H₁₁NO.[1][2][3] Its structure, featuring a secondary amide linked to a p-tolyl group, bestows upon it a unique combination of steric and electronic properties that underpin its utility as a synthetic intermediate. The amide functionality can serve as a robust directing group in electrophilic aromatic substitution and, more significantly, in directed ortho-metalation (DoM) reactions.[4][5] Furthermore, the entire molecule can be incorporated as a structural motif in larger target molecules.
Comparative Analysis of Synthetic Routes to this compound
The efficient synthesis of this compound is a critical first step in its application. Several methods analogous to the well-established synthesis of other N-alkyl toluamides, such as the insect repellent N,N-diethyl-p-toluamide (DEET), are available.[6] Below, we compare three common synthetic approaches.
Synthetic Route Comparison
| Parameter | Route 1: Acyl Chloride Formation | Route 2: One-Pot (CDI Activation) | Route 3: Direct Amidation (Catalytic) |
| Starting Materials | p-Toluic acid, Thionyl chloride (or Oxalyl chloride), Methylamine | p-Toluic acid, 1,1'-Carbonyldiimidazole (CDI), Methylamine | p-Toluic acid, Methylamine |
| Key Reagents | SOCl₂ or (COCl)₂, Pyridine (cat.) | CDI, 4-DMAP (cat.) | Acid or base catalyst |
| Solvent | Dichloromethane, Ether | Dichloromethane, THF | Toluene, xylene (with water removal) |
| Reaction Temperature | 0 °C to reflux | Room Temperature to 40 °C | High temperature (reflux) |
| Reaction Time | Rapid (minutes to a few hours) | ~1.5 - 3 hours | Several hours to days |
| Reported Yield (Analogous) | >95%[3] | 94-95%[3] | Variable, often lower than Routes 1 & 2 |
| Advantages | High yield, fast reaction | Milder conditions, avoids hazardous thionyl/oxalyl chloride | Atom economical, fewer reagents |
| Disadvantages | Use of hazardous and corrosive reagents (SOCl₂, (COCl)₂), production of HCl gas | Longer reaction time than acyl chloride route, cost of CDI | High temperatures, often requires removal of water, may have lower yields |
Experimental Protocol: Synthesis of this compound via Acyl Chloride
This protocol is a robust and high-yielding method for the laboratory-scale synthesis of this compound.
Materials:
-
p-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (2M solution in THF)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Acyl Chloride Formation: In a fume hood, suspend p-toluic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a condenser. Add a catalytic amount of pyridine (e.g., 2-3 drops). Slowly add thionyl chloride (1.2 eq) to the suspension via a dropping funnel. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Reaction with Methylamine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine in THF (2.0 eq) dropwise, maintaining the temperature below 10 °C. A white precipitate may form.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
This compound as a Directing Group in Ortho-Metalation: A Performance Benchmark
A primary application of this compound is its role as a directing group in directed ortho-metalation (DoM). The amide functionality chelates to an organolithium base, directing deprotonation to the adjacent ortho position on the aromatic ring with high regioselectivity. This allows for the introduction of a wide range of electrophiles at the C-2 position of the p-toluyl system.
However, other N-acyl and N-carbamoyl groups can also serve this purpose. Here, we compare the performance of this compound with two common alternatives: N-Boc-p-toluidine and N-pivaloyl-p-toluidine.
Comparative Performance of Directing Groups in Ortho-Metalation
| Directing Group | Structure | Lithiation Conditions | Advantages | Disadvantages |
| This compound | p-Tol-C(O)NHMe | s-BuLi/TMEDA, THF, -78 °C | Strong directing group, stable to a range of reaction conditions. | The amide bond can be challenging to cleave if desired. |
| N-Boc-p-toluidine | p-Tol-NHBoc | t-BuLi or s-BuLi/TMEDA, Et₂O or THF, -78 °C to 0 °C | Boc group is a strong directing group and is readily cleaved under acidic conditions. | The Boc group can be sensitive to strongly nucleophilic or basic conditions. |
| N-Pivaloyl-p-toluidine | p-Tol-NHC(O)tBu | s-BuLi/TMEDA, THF, -78 °C | The pivaloyl group is a robust directing group, stable to a wider range of conditions than Boc. | Cleavage of the pivaloyl amide is often more difficult than the Boc group, requiring harsh conditions. |
Expertise & Experience Insights: The choice between these directing groups is often dictated by the overall synthetic strategy. If the amide functionality is to be retained in the final product or if subsequent reaction conditions are harsh, the robust N-methylamide or N-pivaloylamide is preferred. If facile deprotection to reveal the free aniline is required, the N-Boc group is the superior choice. The N-methylamide offers a good balance of directing ability and stability.
Case Study: this compound in the Synthesis of (+)-Frondosin B
A testament to the utility of this compound as a synthetic intermediate is its application in the total synthesis of the marine natural product (+)-Frondosin B, a compound with potential anti-inflammatory and anti-HIV properties.[1][4][7][8][9] In one synthetic approach, this compound serves as a precursor to a key benzofuran building block.
In this conceptual pathway, the N-methylamide group can be used to direct ortho-halogenation, providing a handle for subsequent cross-coupling reactions to construct the biphenyl precursor to the benzofuran core of (+)-Frondosin B. This highlights the ability to leverage this compound for regioselective functionalization in the synthesis of complex molecules.
Conclusion: A Versatile and Reliable Synthetic Intermediate
This compound presents itself as a highly effective and reliable synthetic intermediate. Its straightforward synthesis and the robust directing ability of the N-methylamide group in directed ortho-metalation make it a valuable tool for the regioselective functionalization of aromatic rings.
Key Takeaways:
-
Synthesis: this compound can be synthesized in high yield via the acyl chloride route, offering a rapid and efficient process. For syntheses where milder conditions are paramount, one-pot methods using coupling agents like CDI are excellent alternatives.
-
Performance as a Directing Group: The N-methylamide group is a potent directing group in ortho-metalation, comparable in efficacy to N-Boc and N-pivaloyl groups. Its superior stability under a broader range of conditions makes it advantageous when the amide is to be retained or when subsequent steps involve harsh reagents.
-
Applications: Its utility has been demonstrated in the synthesis of complex natural products, underscoring its importance as a building block in multi-step synthetic sequences.
For researchers and drug development professionals, this compound should be considered a go-to intermediate for the construction of ortho-substituted p-toluyl moieties, offering a blend of reactivity, stability, and synthetic accessibility that is highly desirable in modern organic synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Methyl-p-toluamide (DEET)
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are updated, transferred between laboratories, or when data from different analytical techniques need to be compared, a robust cross-validation study is essential. This guide provides an in-depth, experience-driven approach to the cross-validation of two common analytical methods for the quantification of N-Methyl-p-toluamide (DEET), a widely used active ingredient in insect repellents: a traditional Gas Chromatography (GC) method and a modern High-Performance Liquid Chromatography (HPLC) method.
The principles and protocols detailed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, to ensure scientific integrity and trustworthiness of the generated data.[1][2][3][4][5]
The Imperative of Cross-Validation: Beyond a Simple Comparison
Cross-validation is not merely about running a few samples on two different instruments. It is a systematic process to demonstrate that two distinct, validated analytical methods provide equivalent results, ensuring data integrity across different methodologies or laboratories.[6][7] This is critical in several scenarios:
-
Method Modernization: Replacing an older, established method (e.g., GC) with a more efficient one (e.g., HPLC or UPLC).
-
Inter-laboratory Transfer: Ensuring that a method produces comparable results when performed in a different facility.
-
Comparative Studies: When data from studies using different analytical techniques need to be pooled or compared.
The core principle of this guide is to establish a self-validating system where the experimental design and acceptance criteria inherently prove the interchangeability of the methods.
Experimental Design: A Head-to-Head Comparison of GC-FID and HPLC-UV for DEET Analysis
This guide will focus on a common scenario: cross-validating a legacy GC-Flame Ionization Detection (FID) method with a newly developed HPLC-Ultraviolet (UV) method for the quantification of DEET in a topical solution.
The Contenders: An Overview of the Analytical Methods
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like DEET.[1] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID detector provides excellent sensitivity for carbon-containing compounds.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique in pharmaceutical analysis.[8][9][10] It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For DEET, a reversed-phase C18 column is typically employed. UV detection is suitable due to the presence of a chromophore in the DEET molecule.
The Cross-Validation Protocol: A Step-by-Step Guide
A robust cross-validation protocol should be established before initiating any experimental work.[2] This protocol must define the experiments, sample sets, and, most importantly, the acceptance criteria.
Step 1: Preparation of a Common Set of Validation Samples
The foundation of a successful cross-validation is the use of a single, well-characterized set of samples that will be analyzed by both methods. This eliminates sample variability as a source of error.
Sample Set Composition:
-
DEET Reference Standard: A well-characterized primary reference standard of this compound.
-
Placebo Formulation: The topical solution vehicle without the active ingredient (DEET). This is crucial for evaluating specificity.
-
Spiked Quality Control (QC) Samples: Prepare a bulk batch of the placebo formulation and spike it with the DEET reference standard to create QC samples at three concentration levels:
-
Low QC (LQC): Near the lower limit of quantification (LLOQ).
-
Medium QC (MQC): At approximately 50% of the target concentration.
-
High QC (HQC): Near the upper limit of the analytical range.
-
Step 2: Analysis of the Validation Samples by Both Methods
Analyze the complete set of validation samples using both the validated GC-FID and HPLC-UV methods. It is recommended to perform the analyses in triplicate for each sample on each instrument to assess precision.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Protocol 1: GC-FID Method for DEET Quantification
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
Sample Preparation:
-
Accurately weigh a portion of the topical solution equivalent to 100 mg of DEET into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to volume with methanol and mix well.
-
Further dilute an aliquot of this solution with methanol to a final concentration within the calibrated range of the instrument.
Protocol 2: HPLC-UV Method for DEET Quantification
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a portion of the topical solution equivalent to 100 mg of DEET into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of this solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibrated range of the instrument.
Data Analysis and Acceptance Criteria
The cornerstone of a trustworthy cross-validation is a pre-defined set of acceptance criteria. These criteria should be based on established guidelines and a scientific understanding of the methods' capabilities.[11][12]
Table 1: Cross-Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interfering peaks at the retention time of DEET in the analysis of the placebo. | Demonstrates that excipients in the formulation do not interfere with the quantification of the active ingredient. |
| Accuracy | The mean recovery for each QC level, as determined by both methods, should be within 98.0% to 102.0% of the nominal concentration. | Ensures that both methods are capable of accurately measuring the analyte concentration. |
| Precision | The Relative Standard Deviation (RSD) of the triplicate measurements for each QC level should not exceed 2.0% for both methods. | Confirms the consistency and reproducibility of each method. |
| Method Comparison | The percentage difference between the mean concentrations obtained by the GC and HPLC methods for each QC level should be within ±5.0%. | This is the critical test for the equivalence of the two methods. |
Statistical Evaluation: Bland-Altman Analysis
While the percentage difference provides a direct comparison, a Bland-Altman plot is a powerful statistical tool for visualizing the agreement between two quantitative measurement methods.[13][14][15] This plot graphs the difference between the two measurements against their average.
Interpretation of the Bland-Altman Plot:
-
Bias: The mean of the differences should be close to zero, indicating no systematic difference between the two methods.
-
Limits of Agreement: The 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences) define the range within which most of the differences between the two methods are expected to lie.
Logical Relationship Diagram for Method Equivalence
Caption: Criteria for establishing method equivalence.
Presentation of Comparative Data
The results of the cross-validation study should be presented clearly and concisely to facilitate a direct comparison of the two methods.
Table 2: Comparative Analysis of DEET in Quality Control Samples
| QC Level | Nominal Conc. (mg/mL) | GC-FID Method | HPLC-UV Method | % Difference (GC vs. HPLC) |
| Mean Conc. ± SD (mg/mL) | RSD (%) | Mean Conc. ± SD (mg/mL) | ||
| LQC | 1.0 | 1.01 ± 0.01 | 0.99 | 0.99 ± 0.01 |
| MQC | 5.0 | 4.98 ± 0.05 | 1.00 | 5.02 ± 0.04 |
| HQC | 10.0 | 10.05 ± 0.08 | 0.80 | 9.95 ± 0.10 |
Note: The data presented in this table is illustrative and represents a successful cross-validation where all acceptance criteria have been met.
Conclusion: Ensuring Data Continuity and Confidence
A meticulously planned and executed cross-validation study is indispensable for maintaining data integrity throughout the lifecycle of an analytical method. By adhering to the principles of scientific integrity, employing robust experimental design, and defining clear acceptance criteria, researchers can confidently transition between analytical technologies, transfer methods between laboratories, and compare data from diverse sources. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, ensuring that the data generated is both reliable and defensible.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. karger.com [karger.com]
- 7. fda.gov [fda.gov]
- 8. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 15. stats.stackexchange.com [stats.stackexchange.com]
A Comparative Guide to N-Methyltoluamide and N,N-Diethyltoluamide in Key Organic Reactions
Introduction
In the vast landscape of amide chemistry, the subtle substitution on the nitrogen atom can profoundly influence molecular reactivity, stability, and function. This guide provides an in-depth comparative analysis of two closely related amide structures: N-methyltoluamides and the widely recognized N,N-diethyltoluamides, of which N,N-diethyl-m-toluamide (DEET) is a globally significant insect repellent.[1][2][3] Developed by the U.S. Army in 1946, DEET's efficacy is unparalleled, but the underlying chemistry of its amide functional group provides a valuable platform for comparative study.[4][5][6]
This document moves beyond a single application focus to explore the fundamental chemical behavior of these two amide classes. By examining their synthesis and performance in canonical organic reactions such as hydrolysis, reduction, and Grignard additions, we aim to provide researchers, chemists, and drug development professionals with a clear, data-driven understanding of how N-alkylation impacts steric hindrance, electronic effects, and overall reaction pathways.
I. Comparative Synthesis: The Amidation of Toluoyl Chloride
The most direct and common route to synthesizing both N-methyl and N,N-diethyl toluamides involves the nucleophilic acyl substitution of a toluoyl chloride (typically the meta-isomer for DEET) with the corresponding amine—methylamine or diethylamine.[7][8][9] This reaction, while straightforward, presents subtle differences in kinetics and handling.
The foundational step is the conversion of m-toluic acid to the more reactive m-toluoyl chloride, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][9][10] The acid chloride is then reacted with the amine to form the final amide product.
Causality Behind Experimental Choices: Amine Nucleophilicity and Sterics
-
Nucleophilicity: Both methylamine and diethylamine are potent nucleophiles. However, the two electron-donating ethyl groups on diethylamine make its nitrogen atom slightly more electron-rich (more basic and nucleophilic) than that of methylamine. This would suggest a faster reaction rate for diethylamine.
-
Steric Hindrance: Conversely, the two bulky ethyl groups on diethylamine create more steric hindrance around the nitrogen atom compared to the single methyl group of methylamine. This steric bulk can impede the approach to the electrophilic carbonyl carbon of the toluoyl chloride, slowing the reaction.
In practice, both reactions are rapid and high-yielding, but the interplay of electronic and steric effects is a critical consideration in optimizing reaction conditions for more complex substrates.
Experimental Protocol: Synthesis of N,N-Diethyl-m-toluamide (DEET)
This protocol is adapted from established undergraduate laboratory procedures.[7][10]
-
Acid Chloride Formation: In a fume hood, combine m-toluic acid (0.025 mol) and a catalytic amount of dimethylformamide (DMF, 2-3 drops) in a round-bottom flask. Carefully add oxalyl chloride (0.034 mol) or thionyl chloride (SOCl₂) dropwise. Reflux the mixture gently for 30 minutes to evolve HCl gas and form m-toluoyl chloride. Cool the flask to room temperature.
-
Amine Solution Preparation: In a separate Erlenmeyer flask, dissolve diethylamine hydrochloride (0.020 mol) in 30 mL of 3.0 M aqueous sodium hydroxide (NaOH). The NaOH deprotonates the amine salt to generate free diethylamine.
-
Amidation: Slowly add the cooled m-toluoyl chloride solution from Step 1 to the stirring diethylamine solution. A white precipitate of the amide will form immediately. Continue stirring for 5-10 minutes to ensure the reaction is complete.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether). Wash the combined organic layers with 3 N HCl to remove any unreacted amine, followed by a water wash.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude DEET as a pale yellow oil.[10] Further purification can be achieved via vacuum distillation or column chromatography.[9][10]
II. Comparative Reactivity in Specific Reactions
The structural differences between N-methyl and N,N-diethyl toluamides—namely, the presence of an N-H proton and varying steric bulk—lead to distinct outcomes in key reactions.
Reaction 1: Amide Hydrolysis
Hydrolysis, the cleavage of the amide bond by water, can be performed under acidic or basic conditions.[11][12] The stability of the amide bond is crucial in many applications, including drug development, where resistance to metabolic hydrolysis is often desired.
-
N-Methyltoluamide (Secondary Amide): This amide is susceptible to both acidic and basic hydrolysis upon heating, yielding m-toluic acid and methylamine (or its corresponding salt).[11][12]
-
N,N-Diethyltoluamide (Tertiary Amide): Due to the steric shielding of the carbonyl carbon by the two bulky ethyl groups, tertiary amides are significantly more resistant to hydrolysis.[13] Vigorous conditions, such as prolonged heating with concentrated acid or base, are required for cleavage.[13] This inherent stability contributes to the persistence of DEET when applied to the skin.[5]
| Amide Type | Structure | Relative Rate of Hydrolysis | Products |
| N-Methyltoluamide | Secondary | Faster | m-Toluic Acid + Methylamine |
| N,N-Diethyltoluamide | Tertiary | Slower (Sterically Hindered) | m-Toluic Acid + Diethylamine |
Reaction 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Reduction of amides with a strong reducing agent like LiAlH₄ is a standard method for synthesizing amines. The nature of the N-substituents directly dictates the class of the resulting amine.
-
N-Methyltoluamide: Reduction of this secondary amide cleaves the C=O bond entirely and replaces it with a CH₂ group, yielding a secondary amine : N-methyl-m-tolylmethanamine.
-
N,N-Diethyltoluamide: Reduction of this tertiary amide proceeds similarly to yield a tertiary amine : N,N-diethyl-m-tolylmethanamine.
The choice between an N-methyl or N,N-diethyl toluamide as a starting material provides a direct and predictable route to either secondary or tertiary amines, respectively.
Reaction 3: Reaction with Grignard Reagents (R-MgX)
The reaction with organometallic nucleophiles like Grignard reagents highlights the most critical difference between these two amides: the presence of an acidic N-H proton.
-
N-Methyltoluamide: The Grignard reagent is a very strong base.[14] Before any nucleophilic attack on the carbonyl carbon can occur, the Grignard reagent will first perform an acid-base reaction, deprotonating the nitrogen to form a magnesium salt of the amide and releasing an alkane. This consumes one equivalent of the Grignard reagent. A second equivalent is required to attack the carbonyl group.
-
N,N-Diethyltoluamide: Lacking an acidic proton, this tertiary amide reacts directly via nucleophilic addition to the carbonyl carbon.[15] The initial tetrahedral intermediate is generally unstable and can collapse to form a ketone if a suitable leaving group were present. However, with amides, the dialkylamide anion is a poor leaving group. Thus, after an acidic workup, the reaction typically yields a ketone or can be forced to a tertiary alcohol with excess reagent, though this is less efficient than with esters.[14][15]
III. Conclusion
The comparison between N-methyltoluamide and N,N-diethyltoluamide serves as a compelling case study in physical organic chemistry. While their synthesis is mechanistically similar, their reactivity profiles diverge significantly based on two key structural features:
-
Steric Hindrance: The two ethyl groups in N,N-diethyltoluamide provide substantial steric bulk, dramatically decreasing its susceptibility to nucleophilic acyl substitution reactions like hydrolysis compared to the less hindered N-methyl analogue.
-
N-H Acidity: The presence of an acidic proton on the nitrogen of N-methyltoluamide dictates its reactivity with strong bases such as Grignard reagents, leading to an initial deprotonation step that is absent in the tertiary N,N-diethyltoluamide.
These fundamental differences, rooted in subtle structural modifications, are critical for professionals in chemical synthesis and drug development. Understanding these principles allows for the rational design of molecules with desired properties, whether it be enhanced stability for a long-lasting topical agent like DEET or the precise control of reaction pathways in a multi-step synthesis.
References
- 1. DEET - Wikipedia [en.wikipedia.org]
- 2. totalstop.ca [totalstop.ca]
- 3. Which Is the Most Effective Mosquito Repellent? [medicinenet.com]
- 4. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyltoluamide DEET vs Natural Repellents Which One Offers Better Protection - Chemical Supplier Unilong [unilongindustry.com]
- 6. epa.gov [epa.gov]
- 7. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 8. scribd.com [scribd.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Evolving Landscape of Insect Repellents: A Comparative Efficacy Guide to N-Methyl-p-toluamide (DEET) Derivatives
In the relentless battle against vector-borne diseases, N,N-diethyl-meta-toluamide (DEET) has long been the gold standard for insect repellents.[1][2] Developed by the U.S. Army in 1946, its unparalleled efficacy against a broad spectrum of arthropods has made it a public health cornerstone. However, the quest for improved repellents with enhanced safety profiles, longer duration of action, and more favorable cosmetic properties has driven extensive research into the synthesis and evaluation of DEET derivatives. This guide provides a comprehensive comparison of the efficacy of various N-Methyl-p-toluamide derivatives in key biological assays, offering researchers, scientists, and drug development professionals a critical overview of the structure-activity relationships that govern repellent performance.
Understanding the Molecular Battlefield: The Elusive Mechanism of DEET
The precise mechanism by which DEET repels insects remains a subject of active investigation, with several compelling hypotheses emerging from decades of research.[3] Understanding these proposed mechanisms is fundamental to the rational design of more effective derivatives. Initially, it was believed that DEET worked by "masking" or "jamming" the insect's olfactory senses, preventing them from detecting attractant cues from a host, such as lactic acid and carbon dioxide.[3]
More recent evidence suggests a more direct mode of action. Electrophysiological studies have demonstrated that DEET can directly activate specific olfactory receptor neurons (ORNs) in mosquitoes.[3][4] This "smell and avoid" hypothesis posits that insects find the scent of DEET inherently repellent. Furthermore, research has identified specific odorant receptors (ORs) and ionotropic receptors (IRs) that are sensitive to DEET, providing molecular targets for its repellent activity.[4][5] For instance, in Culex quinquefasciatus, the odorant receptor CquiOR136 has been shown to be activated by DEET.[5] Beyond olfaction, DEET also acts as a contact repellent, activating bitter taste receptors on the insect's gustatory system upon landing, further deterring biting.[4]
Caption: Proposed dual mechanism of DEET repellency.
Structure-Activity Relationship (SAR): The Blueprint for Efficacy
The chemical structure of DEET provides a versatile scaffold for modification. The core components amenable to alteration are the amide group and the aromatic ring. By systematically modifying these regions, researchers have elucidated key structural features that influence repellent activity.
-
The Amide Moiety: The N,N-diethyl groups are critical for DEET's efficacy. Studies have shown that alterations to the length and branching of the N-alkyl substituents can significantly impact repellency. Generally, piperidine and N,N-diethyl amides exhibit strong repellent properties. While some modifications have resulted in compounds with comparable or slightly improved activity, many changes lead to a decrease in efficacy.
-
The Aromatic Ring: The position of the methyl group on the benzene ring is crucial. The meta-position (as in DEET) generally confers the highest activity compared to ortho- and para-isomers. Introduction of other substituents on the ring has yielded mixed results. For instance, the addition of a trifluoromethyl group has, in some cases, led to derivatives with enhanced repellency against certain mosquito species.[6]
Caption: Key structural components of DEET influencing its efficacy.
Comparative Efficacy in Biological Assays
The evaluation of repellent efficacy relies on a suite of standardized biological assays. These assays can be broadly categorized into behavioral assays, which measure the ability of a compound to prevent insect biting, and electrophysiological assays, which assess the direct interaction of a compound with the insect's sensory neurons.
Behavioral Assays: The Gold Standard for Repellency
Arm-in-Cage Assay: This is a widely used and highly relevant behavioral assay that directly measures the ability of a repellent to protect a human volunteer from mosquito bites.[7][8] The complete protection time (CPT), defined as the time from application until the first confirmed bite, is a key metric of efficacy.[9][10]
In Vitro Membrane Feeding Assay: To reduce reliance on human subjects and for higher throughput screening, in vitro assays utilize artificial feeding systems.[6] These systems typically consist of a heated, blood-filled reservoir covered with a membrane (e.g., collagen) that mosquitoes can probe. The test compound is applied to the membrane, and the reduction in feeding compared to a control is measured. This method allows for the determination of the effective dose (ED50) or the repellent dose (RD50).
The following table summarizes the efficacy of DEET and selected derivatives in various behavioral assays.
| Compound/Derivative | Assay Type | Mosquito Species | Efficacy Metric | Result | Reference |
| N,N-diethyl-m-toluamide (DEET) | Arm-in-Cage | Aedes aegypti | Complete Protection Time (CPT) | > 8 hours (at 25% conc.) | [10] |
| N,N-diethyl-m-toluamide (DEET) | Arm-in-Cage | Anopheles gambiae | Complete Protection Time (CPT) | ~ 6 hours (at 20% conc.) | [2] |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | In Vitro Membrane Feeding | Aedes aegypti | Repellency | Significantly better than DEET | [6] |
| N,N-diethylphenylacetamide (DEPA) analogs | In Vitro Membrane Feeding | Aedes aegypti | Repellency | Some analogs as or more effective than DEET | [6] |
| N-acylpiperidines | Cloth Patch Assay | Aedes aegypti | Protection Time | Some derivatives up to 3x longer than DEET | [1] |
| TRIG (15% N,N-Diethyl Benzamide) | Arm-in-Cage | Anopheles gambiae | Complete Protection Time (CPT) | ~ 6 hours | [2] |
Electrophysiological Assays: Probing the Molecular Interactions
Single Sensillum Recording (SSR): This powerful technique allows for the direct measurement of the electrical activity of individual olfactory receptor neurons (ORNs) in response to volatile compounds.[3] By inserting a fine electrode into a single sensillum on the mosquito's antenna or maxillary palp, researchers can determine which neurons are activated or inhibited by a specific repellent molecule. This provides invaluable information about the molecular targets of a compound and its mode of action at the peripheral sensory level.
Electroantennography (EAG): EAG measures the overall electrical response of the entire antenna to an odorant stimulus. While less specific than SSR, it provides a rapid assessment of the antenna's sensitivity to a particular compound and is useful for screening large numbers of derivatives.
Experimental Protocols
Arm-in-Cage Repellency Assay
Objective: To determine the complete protection time (CPT) of a topical repellent formulation against biting mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12-18 hours.
-
Human volunteers
-
Test repellent formulation and control (e.g., ethanol).
-
Micropipette or syringe for precise application.
Procedure:
-
Apply a standardized dose (e.g., 1.0 g per 600 cm²) of the test repellent evenly to the forearm of a volunteer, from elbow to wrist. The hand is protected with a glove.
-
The other arm serves as a control and is treated with the solvent or left untreated.
-
At 30-minute intervals post-application, the treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes).
-
The number of mosquito landings and probes (attempts to bite) are recorded.
-
A "confirmed bite" is typically defined as a bite followed by a second bite within the same or the next exposure period.[6]
-
The CPT is the time from application to the first confirmed bite.[9]
-
The test is terminated after a predetermined maximum time (e.g., 8 hours) or upon repellent failure.
Caption: Workflow for the Arm-in-Cage repellency assay.
In Vitro Membrane Feeding Assay
Objective: To determine the dose-dependent repellency of a compound using an artificial feeding system.
Materials:
-
Glass feeders with a water jacket to maintain temperature (37°C).
-
Collagen or other suitable membrane.
-
Defibrinated blood (e.g., bovine, porcine).
-
Test compound and solvent.
-
Cages with host-seeking female mosquitoes.
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., ethanol).
-
Apply a precise volume of each dilution to the surface of the feeding membrane. Allow the solvent to evaporate.
-
Fill the feeder with pre-warmed blood.
-
Place the feeder on top of the mosquito cage, with the treated membrane in contact with the cage mesh.
-
Allow mosquitoes to feed for a specific period (e.g., 30 minutes).
-
After the feeding period, anesthetize the mosquitoes and count the number of engorged (fed) females.
-
Calculate the percent repellency for each concentration relative to a solvent-treated control.
-
Determine the ED50 (the concentration that inhibits feeding by 50%).
Single Sensillum Electrophysiological Recording
Objective: To measure the action potential firing rate of individual olfactory receptor neurons in response to repellent compounds.
Materials:
-
Microscope with micromanipulators.
-
Glass capillaries for pulling electrodes.
-
Tungsten wire for electrodes.
-
Amplifier and data acquisition system.
-
Immobilized mosquito preparation.
-
Odor delivery system (e.g., charcoal-filtered, humidified air stream).
Procedure:
-
Immobilize a mosquito (e.g., in a pipette tip with the antenna or maxillary palp exposed).
-
Insert a reference electrode into the mosquito's eye or another part of the body.
-
Under high magnification, carefully advance a sharp recording electrode to make contact with and penetrate the cuticle of a single sensillum.
-
Once a stable recording of spontaneous neuronal activity is achieved, deliver pulses of the test compound into the continuous air stream directed at the preparation.
-
Record the changes in the firing rate of the neuron(s) within the sensillum.
-
Analyze the data by counting the number of action potentials before, during, and after the stimulus.
Future Directions and Conclusion
The development of novel insect repellents is a continuous endeavor, driven by the need for alternatives to DEET that offer improved characteristics. Structure-activity relationship studies have been instrumental in guiding the synthesis of new derivatives with enhanced efficacy. The integration of behavioral assays with electrophysiological and in silico modeling approaches will undoubtedly accelerate the discovery of the next generation of repellents. While many this compound derivatives have shown promise in laboratory assays, further field evaluation is crucial to confirm their real-world effectiveness. This guide provides a foundational understanding of the comparative efficacy of these compounds and the methodologies used for their evaluation, empowering researchers to contribute to this vital area of public health.
References
- 1. Synthesis and bioassay of improved mosquito repellents predicted from chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosquito odorant receptor for DEET and methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. matilda.science [matilda.science]
- 9. researchgate.net [researchgate.net]
- 10. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N-Methyl-p-toluamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-p-toluamide and its ortho- and meta-isomers are compounds of interest in various fields, including medicinal chemistry and materials science. Their structural similarities pose a significant analytical challenge, making robust spectroscopic techniques indispensable for their unambiguous identification. This guide will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct spectral signatures of each isomer.
The subtle differences in the positions of the methyl and N-methylamido groups on the benzene ring give rise to unique electronic environments and vibrational modes. These differences, though minor, are detectable by modern spectroscopic methods and provide the basis for their differentiation.
The Isomers at a Glance
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| N-Methyl-o-toluamide | CCN(CC)C(=O)C1=CC=CC(=C1)C | C9H11NO | 149.19 g/mol .[1][2][3][4] | 2170-09-4[5] |
| N-Methyl-m-toluamide | CCN(CC)C(=O)C1=CC=CC(=C1)C | C9H11NO | 149.19 g/mol .[1][2][3][4] | 618-47-3[6] |
| This compound | CCN(CC)C(=O)C1=CC=C(C=C1)C | C9H11NO | 149.19 g/mol .[1][2][3][4] | 18370-11-1[1][2] |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For amides, characteristic absorption bands arise from the C=O (Amide I) and N-H (for secondary amides) stretching and bending vibrations.[7] The position of these bands can be influenced by the electronic effects of substituents on the aromatic ring.
Expected Spectral Features:
-
N-H Stretch: A single, sharp peak is expected in the range of 3300-3500 cm⁻¹ for the N-H stretch of these secondary amides.
-
C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the methyl groups.
-
C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1660 cm⁻¹. The exact position may vary slightly between isomers due to differences in electronic delocalization.
-
N-H Bend (Amide II): This band, typically found around 1550 cm⁻¹, arises from a coupling of the N-H in-plane bend and the C-N stretch.
-
Aromatic C=C Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region, and out-of-plane bending in the 900-690 cm⁻¹ region, can provide clues about the substitution pattern of the benzene ring.
Comparative Analysis of IR Data:
While the major absorption bands will be present for all three isomers, subtle shifts in the C=O stretching frequency and variations in the aromatic out-of-plane bending patterns can be used for differentiation. For instance, the para-substituted isomer is expected to show a strong absorption band around 800-860 cm⁻¹, characteristic of 1,4-disubstitution.
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| ortho- | ~3300 | ~1650 | ~750 (characteristic of 1,2-disubstitution) |
| meta- | ~3300 | ~1655 | ~770 and ~690 (characteristic of 1,3-disubstitution) |
| para- | ~3300 | ~1660 | ~830 (characteristic of 1,4-disubstitution) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an automatic baseline correction and ATR correction.
-
Label the significant peaks in the spectrum.
-
Caption: Workflow for ATR-FTIR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The chemical shift, splitting pattern, and integration of the proton signals provide a wealth of structural information.
Expected Spectral Features:
-
N-H Proton: A broad singlet, typically in the range of 5-8 ppm, which is exchangeable with D₂O.
-
Aromatic Protons: The signals for the aromatic protons will appear in the region of 7-8 ppm. The splitting patterns will be highly informative of the substitution pattern.
-
ortho-isomer: Will show a complex multiplet pattern due to the close proximity and differing environments of the four aromatic protons.
-
meta-isomer: Will also exhibit a complex multiplet, but with a different pattern compared to the ortho-isomer.
-
para-isomer: Will display a characteristic pattern of two doublets (an AA'BB' system) due to the symmetry of the molecule.
-
-
N-Methyl Protons: A doublet around 2.8-3.0 ppm, coupled to the N-H proton.
-
Aromatic Methyl Protons: A singlet around 2.3-2.5 ppm.
Comparative Analysis of ¹H NMR Data:
| Isomer | Aromatic Protons (ppm, multiplicity) | N-Methyl Protons (ppm, multiplicity) | Aromatic Methyl Protons (ppm, multiplicity) |
| ortho- | ~7.2-7.4 (complex multiplet) | ~2.9 (d) | ~2.4 (s) |
| meta- | ~7.1-7.6 (complex multiplet) | ~2.9 (d) | ~2.4 (s) |
| para- | ~7.2 (d), ~7.6 (d) | ~2.9 (d) | ~2.4 (s) |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Expected Spectral Features:
-
Carbonyl Carbon: The amide carbonyl carbon will appear as a weak signal in the range of 160-180 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons will be found between 120-140 ppm. The number of signals will depend on the symmetry of the isomer.
-
ortho- and meta-isomers: Six distinct aromatic carbon signals are expected.
-
para-isomer: Due to symmetry, only four aromatic carbon signals are expected.
-
-
N-Methyl Carbon: A signal around 26 ppm.
-
Aromatic Methyl Carbon: A signal around 21 ppm.
Comparative Analysis of ¹³C NMR Data:
| Isomer | Number of Aromatic Carbon Signals | Carbonyl Carbon (ppm) |
| ortho- | 6 | ~168 |
| meta- | 6 | ~169 |
| para- | 4 | ~169 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. This data is crucial for confirming the molecular weight and gaining insights into the molecule's structure.
Expected Spectral Features:
-
Molecular Ion (M⁺•): A prominent peak corresponding to the molecular weight of the compound (m/z 149) should be visible.[3]
-
Key Fragmentations: Amides often undergo characteristic fragmentation pathways. A common fragmentation for aromatic amides is the formation of a resonance-stabilized benzoyl cation.
-
Acylium Ion: A significant peak at m/z 119 is expected for all three isomers, corresponding to the loss of the N-methyl group followed by the formation of the toluoyl cation.
-
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide to give a peak at m/z 91, corresponding to the tolyl cation.
-
Other Fragments: Other smaller fragments corresponding to further breakdown of the aromatic ring and the N-methyl group may also be observed.
-
Comparative Analysis of MS Data:
While the major fragment ions are likely to be the same for all three isomers, the relative intensities of these fragments may differ slightly, providing a potential avenue for differentiation. However, MS alone is often insufficient to distinguish between these positional isomers and should be used in conjunction with other spectroscopic techniques.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| ortho- | 149 | 119, 91 |
| meta- | 149 | 119, 91 |
| para- | 149 | 119, 91 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Caption: Workflow for EI-Mass Spectrometry.
Conclusion
The spectroscopic differentiation of this compound and its ortho- and meta-isomers is a task that requires a multi-technique approach. While IR spectroscopy provides valuable information about functional groups and substitution patterns, and mass spectrometry confirms the molecular weight and fragmentation pathways, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method for unambiguous identification. The distinct splitting patterns of the aromatic protons in the ¹H NMR spectra provide a clear and reliable means of distinguishing between these closely related isomers.
By combining the data from these three powerful analytical techniques, researchers can confidently identify and characterize this compound and its isomers, ensuring the integrity of their research and the quality of their products.
References
- 1. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. N-METHYL-O-TOLUAMIDE(2170-09-4) IR Spectrum [m.chemicalbook.com]
- 6. M-TOLUAMIDE(618-47-3) 1H NMR spectrum [chemicalbook.com]
- 7. chemistry-online.com [chemistry-online.com]
A Comparative Performance Analysis of N-Methyl-p-toluamide and Other N-Alkylated Amides for Researchers and Drug Development Professionals
Introduction: The Versatility and Importance of N-Alkylated Amides
N-alkylated amides are a cornerstone of modern organic chemistry and drug discovery, prized for their unique physicochemical properties that distinguish them from their primary and secondary amide counterparts. The introduction of an alkyl group on the amide nitrogen atom fundamentally alters the molecule's steric and electronic characteristics. This modification eliminates the hydrogen bond donor capability of the amide proton, which can significantly impact a molecule's solubility, membrane permeability, and metabolic stability. In the realm of medicinal chemistry, this structural change is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides an in-depth comparative analysis of N-Methyl-p-toluamide, a simple yet representative N-mono-alkylated aromatic amide, against other N-alkylated amides. We will delve into their performance in a well-documented application—insect repellency—and explore the underlying structure-activity relationships that govern their efficacy. Furthermore, we will examine the synthetic accessibility and chemical stability of these compounds, providing researchers with the critical data and experimental protocols necessary to make informed decisions in their own research and development endeavors.
Performance Benchmark: Insect Repellent Efficacy
A compelling real-world application that showcases the performance differences among N-alkylated amides is their use as insect repellents. The following data is derived from a comparative study assessing the efficacy of N,N-Diethyl Benzamide and N,N-Methyl Toluamide (a close structural isomer of this compound) against various mosquito species.[1] This data provides a quantitative basis for understanding how N-alkylation patterns influence biological activity.
Table 1: Comparative Efficacy of N-Alkylated Amides as Mosquito Repellents [1]
| Repellent Formulation | Active Ingredient | Concentration | Mosquito Species | Mean Percentage Protection (%) | Complete Protection Time (hours) |
| TRIG | N,N-Diethyl Benzamide | 15% | Anopheles gambiae | 100% (at 1.25 g) | Not specified |
| DEET | N,N-Methyl Toluamide | 20% | Anopheles gambiae | 100% (at 0.75 g) | Not specified |
| TRIG | N,N-Diethyl Benzamide | 15% | Aedes aegypti | 100% (at 1.0 g) | Not specified |
| DEET | N,N-Methyl Toluamide | 20% | Aedes aegypti | 100% (at 0.5 g) | Not specified |
| TRIG | N,N-Diethyl Benzamide | 15% | Anopheles arabiensis (field) | >90% | ~6 |
| DEET | N,N-Methyl Toluamide | 20% | Anopheles arabiensis (field) | >90% | ~6 |
| TRIG | N,N-Diethyl Benzamide | 15% | Culex quinquefasciatus (field) | >90% | ~6 |
| DEET | N,N-Methyl Toluamide | 20% | Culex quinquefasciatus (field) | >90% | ~6 |
Analysis of Performance Data:
The data clearly indicates that while both N-alkylated amides are highly effective repellents, the N,N-diethyl substituted amide (in the form of N,N-Methyl Toluamide, commonly known as DEET) generally achieves complete protection at a lower applied dose compared to the N,N-diethyl benzamide.[1] This suggests that the specific nature of the N-alkyl substituents and their interplay with the aromatic ring structure are critical determinants of repellent potency. The comparable field performance, however, highlights that both structural motifs can provide long-lasting protection under real-world conditions.
Structure-Activity Relationships: The "Why" Behind the Performance
The observed differences in efficacy can be attributed to several key molecular properties influenced by the N-alkyl groups. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective N-alkylated amides for any application.
-
Lipophilicity and Volatility: The size and branching of the N-alkyl groups directly impact the molecule's lipophilicity (logP) and volatility. Higher lipophilicity can enhance absorption into the waxy outer layer of an insect's cuticle, while optimal volatility is required for the compound to form a protective vapor barrier around the user. The diethyl groups in DEET provide a well-balanced combination of these properties for sustained release and interaction with mosquito olfactory receptors.
-
Conformational Flexibility: The N-alkyl substituents influence the rotational barrier around the amide C-N bond. This, in turn, affects the molecule's overall shape and its ability to bind to specific biological targets, such as insect olfactory receptors.
-
Metabolic Stability: In a drug development context, N-alkylation can protect the amide bond from enzymatic hydrolysis by peptidases and proteases. The steric hindrance provided by the alkyl groups can prevent the approach of catalytic residues in the enzyme's active site. N-methylation is a common first step in this strategy, with larger alkyl groups potentially offering greater protection, though often at the cost of increased lipophilicity which may not always be desirable.
Caption: Key Structure-Activity Relationships for N-Alkylated Amides.
Chemical Stability: A Comparative Overview
The inherent stability of the amide bond is a key feature that makes these compounds attractive for various applications. However, the susceptibility of N-alkylated amides to hydrolysis can vary depending on the steric and electronic nature of the substituents.
Generally, tertiary amides (e.g., N,N-dimethyl-p-toluamide) are more resistant to hydrolysis than secondary amides (e.g., this compound), which are in turn more stable than primary amides. This is due to the increased steric hindrance around the carbonyl carbon, which impedes the approach of nucleophiles like water or hydroxide ions.
Experimental Protocols: Synthesis of N-Alkylated Amides
The following protocols provide detailed methodologies for the synthesis of N-alkylated amides, offering researchers a starting point for their own synthetic endeavors. The choice of method will depend on the desired scale, available reagents, and the specific properties of the starting materials.
Protocol 1: Synthesis of N,N-Diethyl-p-toluamide via the Acyl Chloride Method
This is a robust and high-yielding two-step process.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-p-toluamide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for any researcher or scientist. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Methyl-p-toluamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, offering a framework that is both scientifically sound and practically applicable.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound (CAS No. 18370-11-1), while not classified as acutely hazardous by all regulatory bodies, requires careful handling due to its potential health and environmental effects.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed [1]. While comprehensive toxicological data is not as extensive as for more common reagents, this classification necessitates that it be treated as a hazardous waste. Prudent practice dictates that in the absence of complete data, a conservative approach to handling and disposal should be adopted.
For context, we can look at structurally similar compounds. For instance, N,N-Diethyl-m-toluamide (DEET) is also classified as harmful if swallowed and is noted as being harmful to aquatic life with long-lasting effects[2]. This suggests that this compound may also pose an environmental risk, reinforcing the need for controlled disposal.
Table 1: Key Hazard Information for this compound and Related Compounds
| Property | This compound | N,N-Diethyl-m-toluamide (DEET) | N-Methyl-p-toluenesulfonamide |
| CAS Number | 18370-11-1 | 134-62-3 | 640-61-9 |
| GHS Classification | Acute Tox. 4 (Oral)[1] | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, Aquatic Chronic 3[2] | Not classified as hazardous[3] |
| Hazard Statements | H302: Harmful if swallowed[1] | H302, H315, H319, H412[2] | None |
| Physical State | Solid | Liquid | Solid[3] |
This table summarizes available hazard information. The principle of chemical analogy suggests that precautions for more hazardous related compounds should be considered.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by certified hazardous waste professionals. The following workflow is designed to ensure compliance with general laboratory safety standards and environmental regulations.
References
Navigating the Safe Handling of N-Methyl-p-toluamide: A Guide to Personal Protective Equipment
For the vanguard of scientific discovery, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of N-Methyl-p-toluamide, focusing on the critical role of Personal Protective Equipment (PPE). As Senior Application Scientists, we recognize that true laboratory safety extends beyond mere compliance; it is a culture of proactive risk mitigation built on a foundation of scientific understanding.
This compound, an aromatic amide, requires careful handling due to its potential hazards. While specific toxicological data for this compound is limited, information from structurally similar compounds, such as p-Toluamide, N-Methyl-p-toluidine, and the widely used insect repellent N,N-Diethyl-meta-toluamide (DEET), provides a strong basis for establishing robust safety protocols.[1][2][3] The primary hazards associated with this class of compounds include potential skin and eye irritation, and harm if swallowed.[4] Therefore, a comprehensive PPE strategy is essential to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough risk assessment is crucial. The primary routes of exposure are dermal contact, inhalation of aerosols, and accidental ingestion.[5][6] The GHS classification for this compound indicates it is harmful if swallowed.[4] Related aromatic amines and amides can cause skin and eye irritation.[6]
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.[4]
-
Skin Irritation: Potential for irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Inhalation: While the vapor pressure is expected to be low, inhalation of aerosols or dusts should be avoided.
Core Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for any work involving this compound. This standard ensemble is designed to provide a primary barrier against accidental splashes and contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7][8] A face shield may be required for splash hazards. | Protects against accidental splashes of liquids or fine dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or punctures before each use.[1][9] | Prevents direct skin contact, which is a primary route of exposure. The choice of glove material should be based on the specific solvent used with this compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for procedures with a high risk of splashing.[1][9] | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[10] | Protects feet from spills and falling objects. |
Advanced PPE for Specific Operations
Certain procedures may generate a higher risk of exposure, necessitating an enhanced level of PPE.
-
Weighing and Aliquoting Solids: When handling this compound as a solid, there is a risk of generating airborne dust. In such cases, a NIOSH/MSHA-approved respirator may be necessary if work cannot be conducted in a fume hood or with adequate local exhaust ventilation.[1][7]
-
Creating Solutions and Reactions: When working with solutions of this compound, particularly with volatile solvents, all manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Large-Scale Operations: For handling larger quantities, a chemically resistant apron and potentially double-gloving are recommended to provide an additional layer of protection against spills.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye Protection: Put on chemical safety goggles.
-
Face Shield/Respirator (if required): Don as the final step.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal of Contaminated PPE and Waste
Proper disposal of contaminated materials is a critical final step in the safe handling process.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be considered hazardous waste.[5] Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not discharge to the environment or down the drain.[5][9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Waste Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service.[5] Adhere to all federal, state, and local environmental regulations.[5]
By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. shcc.ufl.edu [shcc.ufl.edu]
- 4. This compound | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. berriencounty.org [berriencounty.org]
- 9. content.labscoop.com [content.labscoop.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
